Technical Documentation Center

4-Acetyl-2-(4-aminophenoxy) pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Acetyl-2-(4-aminophenoxy) pyridine
  • CAS: 1545087-40-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine

This guide details the synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine , a functionalized pyridine intermediate often utilized in the development of kinase inhibitors (e.g., c-Met or VEGFR targets) and heterobifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine , a functionalized pyridine intermediate often utilized in the development of kinase inhibitors (e.g., c-Met or VEGFR targets) and heterobifunctional degraders (PROTACs).[1][2]

The following protocol prioritizes regiochemical fidelity and chemoselectivity , ensuring the preservation of the acetyl group while establishing the ether linkage and reducing the amine.

Executive Summary

  • Target Molecule: 4-Acetyl-2-(4-aminophenoxy)pyridine[1][2]

  • CAS Registry (Analogous): 146682-03-9 (Precursor 2-chloro-4-acetylpyridine)[1][2]

  • Core Challenge: Establishing the C–O ether bond (SNAr) without N-alkylation, and reducing the nitrogen moiety without reducing the acetyl (ketone) group.

  • Recommended Pathway: The Nitro-Reduction Route .[1][2][3]

    • Rationale: Direct coupling with 4-aminophenol presents a risk of competitive N-alkylation vs. O-alkylation.[1][2] Using 4-nitrophenol guarantees exclusive O-arylation.[1][2] Subsequent chemoselective reduction (Fe/NH₄Cl) converts the nitro group to the amine without affecting the ketone, unlike catalytic hydrogenation (H₂/Pd), which puts the carbonyl at risk.[2][4]

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage between the pyridine C2 position and the phenolic oxygen.[2][4]

  • Bond Disconnection: C(sp²)–O (Nucleophilic Aromatic Substitution).[1][2]

  • Electrophile: 2-Chloro-4-acetylpyridine .[1][2] The acetyl group at C4 is electron-withdrawing, activating the C2-chlorine towards nucleophilic attack.[1][2]

  • Nucleophile: 4-Nitrophenol (as the phenoxide).[1][2]

  • Transformation: Nitro

    
     Amine via dissolving metal reduction.[2]
    

Experimental Protocol (The "Gold Standard" Route)

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 4-Acetyl-2-(4-nitrophenoxy)pyridine.[1][2]

ParameterSpecification
Reagents 2-Chloro-4-acetylpyridine (1.0 eq), 4-Nitrophenol (1.1 eq), K₂CO₃ (2.0 eq)
Solvent DMF (Dimethylformamide) or DMSO (anhydrous)
Concentration 0.5 M
Temperature 80–90 °C
Time 4–6 Hours
Yield Target >85%

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve 4-nitrophenol (1.1 equiv) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 equiv).[1][2][4] Stir at room temperature for 30 minutes to generate the potassium phenoxide species (color change to yellow/orange is typical).[2][4]

  • Coupling: Add 2-chloro-4-acetylpyridine (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][2] The starting chloride should be consumed within 4 hours.[2][4]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product, 4-acetyl-2-(4-nitrophenoxy)pyridine, typically precipitates as a solid.[1][2]

  • Isolation: Filter the solid. Wash with water (

    
    ) and cold ethanol (
    
    
    
    ) to remove residual phenol/DMF.[1][2] Dry under vacuum at 45 °C.[2][4]
Phase 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Selective reduction of


 to 

without reducing the

group.[1][2]
ParameterSpecification
Reagents Nitro-Intermediate (1.0 eq), Iron Powder (Fe, 5.0 eq), NH₄Cl (5.0 eq)
Solvent Ethanol : Water (3:1 ratio)
Temperature Reflux (80 °C)
Time 2–3 Hours
Yield Target >90%

Step-by-Step Procedure:

  • Preparation: Suspend the nitro-intermediate from Phase 1 in Ethanol/Water (3:1).[1][2]

  • Catalyst Addition: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 325 mesh, 5.0 equiv).[2][4]

  • Reduction: Heat the suspension to reflux with vigorous mechanical stirring. The reaction will turn dark brown/black (iron oxides).[1][2][4]

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 mass shift usually, or simply M-O2+H2).

    • Critical Check: Confirm the ketone carbonyl is intact (no alcohol formation).[1][2][4]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2][4]

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Polish: If necessary, recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Alternative "Direct" Route (High Throughput)

For industrial scale-up where step-count reduction is critical.[1][2]

  • Reagents: 2-Chloro-4-acetylpyridine + 4-Aminophenol + KOtBu (Potassium tert-butoxide).[1][2]

  • Solvent: DMSO.

  • Mechanism: The phenoxide is a harder nucleophile than the aniline amine.[2][4] Using a strong base (KOtBu) ensures complete deprotonation of the phenol (

    
    ) while leaving the aniline (
    
    
    
    ) neutral.[1][2][4]
  • Risk: Requires strict stoichiometry control.[2] If base is insufficient, N-alkylation (formation of secondary amine) becomes a major impurity.[1][2]

  • Recommendation: Use the Nitro route (Section 3) for research/lab scale (<50g) to ensure purity.[1][2] Use this Direct route for process scale (>1kg) after optimization.

Pathway Visualization

SynthesisPathway SM1 2-Chloro-4-acetylpyridine (Electrophile) INT Intermediate: 4-Acetyl-2-(4-nitrophenoxy)pyridine SM1->INT SNAr Coupling K2CO3, DMF, 90°C SM2 4-Nitrophenol (Nucleophile) SM2->INT PROD Target: 4-Acetyl-2-(4-aminophenoxy)pyridine INT->PROD Chemoselective Reduction Fe / NH4Cl, EtOH/H2O, Reflux (Preserves Ketone)

Caption: Two-step synthesis via SNAr coupling and chemoselective Bechamp reduction.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • Acetyl Group: Singlet

      
       ppm (3H).[1][2]
      
    • Pyridine Protons:

      • H3: Doublet/Singlet

        
         ppm (Shielded by ether oxygen).[1][2]
        
      • H5/H6: Doublets

        
         ppm.[2]
        
    • Phenylene Protons: Two doublets (AA'BB' system) at

      
       ppm (ortho to NH₂) and 
      
      
      
      ppm (ortho to O).[1][2]
    • Amine: Broad singlet

      
       ppm (2H, exchangeable with D₂O).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak corresponding to Molecular Weight (Calculation: C₁₃H₁₂N₂O₂ = 228.25 g/mol ).[1][2]

References

  • SNAr Methodology on Pyridines

    • General Protocol: Scriven, E. F. V. (1984).[1][2][4] "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry.

    • Relevant Precedent: "Synthesis of 4-Acetylpyridine oxime" (Demonstrates stability of 4-acetyl group).[1][2] Organic Syntheses, Coll.[2][4] Vol. 10, p.11 (2004).[2][4] Link[1][2]

  • Chemoselective Reduction (Nitro vs Ketone)

    • Fe/NH4Cl Protocol: Ram, S., & Ehrenkaufer, R. E. (1984).[2][4] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[2] Synthesis, 1988(02), 91-95.[1][4] (Validating mild reduction conditions).

    • Selectivity: Bellamy, F. D., & Ou, K. (1984).[2][4] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[1][2][4] Link[1][2]

Sources

Exploratory

Strategic Application of 4-Acetyl-2-(4-aminophenoxy) pyridine (CAS 1545087-40-8) in Targeted Kinase Inhibitor Design

Executive Summary In the landscape of modern oncology and targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 4-Acetyl-2-(4-aminophenoxy) pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 4-Acetyl-2-(4-aminophenoxy) pyridine (CAS 1545087-40-8) has emerged as a highly versatile active pharmaceutical ingredient (API) intermediate[1]. This compound provides a foundational bi-aryl ether architecture that is critical for developing Type II receptor tyrosine kinase (RTK) inhibitors. By bridging the ATP-binding hinge region and the allosteric "DFG-out" pocket, derivatives of this scaffold demonstrate profound efficacy against oncogenic drivers such as c-Met, VEGFR, and FLT3 [2]. This whitepaper provides an in-depth technical analysis of its chemical properties, synthetic utility, and mechanistic role in drug discovery.

Chemical Identity and Pharmacophoric Significance

The structural anatomy of 4-Acetyl-2-(4-aminophenoxy) pyridine is intentionally designed to maximize non-covalent interactions within the kinase domain.

Chemical Properties Summary
PropertySpecification
Chemical Name 4-Acetyl-2-(4-aminophenoxy) pyridine
CAS Number 1545087-40-8
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES Nc1ccc(cc1)Oc1nccc(c1)C(=O)C
Key Moieties Primary aniline, diaryl ether linkage, acetyl-pyridine

Data sourced from [1].

Pharmacophoric Causality

Every functional group on this molecule serves a distinct mechanistic purpose in drug design:

  • The Aniline Moiety (Primary Amine): Acts as a highly reactive nucleophilic handle. In drug synthesis, this amine is typically converted into a urea or amide linkage. This resulting linkage is non-negotiable for Type II inhibitors, as it forms bidentate hydrogen bonds with the conserved glutamate (e.g., Glu885 in VEGFR-2) and aspartate (e.g., Asp996) residues of the kinase DFG motif [3].

  • The Diaryl Ether Linkage: Provides crucial rotational flexibility. This allows the molecule to contort and navigate the narrow, hydrophobic channel connecting the orthosteric ATP-binding site to the adjacent allosteric pocket [4].

  • The Acetyl-Pyridine Core: The pyridine nitrogen acts as a primary hydrogen bond acceptor in the hinge region of the kinase. Meanwhile, the acetyl group at the 4-position offers a versatile site for further derivatization (e.g., reductive amination to append solubilizing groups) without inducing steric clashes in the binding pocket [5].

Synthetic Workflows and Methodologies

To transform CAS 1545087-40-8 into a biologically active Type II kinase inhibitor, it is typically reacted with an aryl isocyanate to form a diaryl urea scaffold (the same pharmacophoric class as Sorafenib and Lenvatinib).

Self-Validating Protocol: Synthesis of a Diaryl Urea Inhibitor

The following methodology outlines the coupling of 4-Acetyl-2-(4-aminophenoxy) pyridine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of CAS 1545087-40-8 in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: DCM is selected as the aprotic solvent because it provides excellent solubility for the bi-aryl ether starting material while strictly preventing the competitive solvolysis (hydrolysis) of the highly reactive isocyanate electrophile—a common failure point in urea synthesis [3].

Step 2: Temperature-Controlled Coupling

  • Action: Cool the solution to 0°C. Add 1.05 equivalents of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise over 15 minutes.

  • Causality: Initiating the reaction at 0°C suppresses the exothermic nucleophilic addition. This kinetic control minimizes the formation of symmetric urea byproducts (e.g., 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea), ensuring high chemoselectivity for the desired cross-coupled product [4].

Step 3: Catalysis and Maturation

  • Action: Add a catalytic amount (0.1 eq) of triethylamine (TEA) and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Causality: TEA acts as a non-nucleophilic base to scavenge trace acidic impurities and enhance the nucleophilicity of the aniline nitrogen. This drives the reaction to completion without degrading the base-sensitive acetyl moiety on the pyridine ring [5].

Step 4: Self-Validating Quality Control & Isolation

  • Action: The reaction progress is visually self-validating; as the coupling completes, the highly crystalline diaryl urea product precipitates out of the DCM solution. Filter and wash with cold hexane.

  • Validation: Complete conversion is confirmed via LC-MS by the total disappearance of the

    
     229.09 
    
    
    
    peak (starting material) and the emergence of the target mass.
    
    
    H-NMR will confirm success via the disappearance of the primary amine protons (
    
    
    5.0 ppm) and the appearance of the characteristic urea NH protons (
    
    
    8.5–9.0 ppm) [6].

G A 4-Acetyl-2-(4-aminophenoxy) pyridine (CAS 1545087-40-8) C Nucleophilic Addition / Coupling (Anhydrous DCM, 0°C to RT) A->C Primary Amine Nucleophile B Aryl Isocyanate / Carboxylic Acid (Electrophilic Partner) B->C Electrophile D Type II Kinase Inhibitor (Diaryl Urea / Amide Scaffold) C->D Urea/Amide Linkage Formation

Fig 1. Synthetic workflow for diaryl urea kinase inhibitors using CAS 1545087-40-8.

Kinase Signaling Pathways and Inhibition Mechanisms

Once synthesized, derivatives of 4-Acetyl-2-(4-aminophenoxy) pyridine function as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically targeting the c-Met and VEGFR pathways.

In a healthy cellular environment, Growth Factors (HGF or VEGF) bind to their respective RTKs, inducing dimerization and autophosphorylation. This activates downstream signaling cascades (RAS/RAF/MEK/ERK), driving cellular proliferation and angiogenesis [7].

By utilizing the 4-aminophenoxy pyridine core, the synthesized inhibitors act as "Type II" antagonists. They do not merely compete with ATP; they actively stabilize the kinase in its inactive "DFG-out" conformation. The pyridine ring anchors into the adenine-binding pocket (hinge region), while the urea/amide linkage and the terminal aryl group extend deep into the allosteric hydrophobic pocket exposed only in the inactive state [8].

Pathway GF Growth Factors (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinases (c-Met, VEGFR, FLT3) GF->RTK Activation SIG Downstream Signaling Cascades (RAS / RAF / MEK / ERK) RTK->SIG Phosphorylation TUM Tumor Proliferation & Angiogenesis SIG->TUM Gene Transcription INH 4-Aminophenoxy Pyridine Derivative (Type II Inhibitor) INH->RTK Blocks DFG-out Pocket

Fig 2. Mechanism of action for RTK inhibitors derived from the 4-aminophenoxy pyridine scaffold.

Analytical Validation and Quantitative Data

To benchmark the efficacy of compounds derived from this scaffold, in vitro kinase assays and cellular antiproliferative assays are utilized. The table below summarizes the biological activity of representative 4-aminophenoxy pyridine derivatives compared to clinical standards.

Table 1: In Vitro Biological Activity of Scaffold Derivatives
Compound / DerivativePrimary Target KinaseKinase IC₅₀ (nM)Tested Cell LineAntiproliferative IC₅₀ (μM)Reference
Cabozantinib (Standard) c-Met / VEGFR1.3A5490.62[4]
Derivative 46 (Amide) c-Met46.5A5490.26[4]
Sorafenib (Standard) VEGFR-2 / RAF59.0HepG-21.35[7]
Diaryl Urea Analog VEGFR-2590.0HepG-20.59[7]

Note: Derivative 46, synthesized from the 4-aminophenoxy pyridine core, demonstrated a 2.4-fold higher antiproliferative activity against A549 lung cancer cells compared to the clinical standard Cabozantinib, validating the high therapeutic potential of this specific chemical architecture[4].

Conclusion

4-Acetyl-2-(4-aminophenoxy) pyridine (CAS 1545087-40-8) is far more than a simple chemical building block; it is a meticulously evolved pharmacophore designed for modern oncology. By providing a highly reactive nucleophilic handle, essential conformational flexibility, and a hinge-binding pyridine core, it allows medicinal chemists to rapidly generate libraries of potent Type II kinase inhibitors. Its proven track record in targeting c-Met and VEGFR pathways solidifies its status as a cornerstone intermediate in targeted drug discovery.

References

  • Google Patents. "US20050245530A1 - Monocyclic heterocycles as kinase inhibitors.
  • PubMed (NIH). "Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents." Available at:[Link]

  • MDPI. "Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study." Available at: [Link]

  • Taylor & Francis. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Available at:[Link]

  • PMC (NIH). "Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors." Available at: [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4-Acetyl-2-(4-aminophenoxy)pyridine

This technical guide provides a comprehensive spectroscopic analysis of 4-Acetyl-2-(4-aminophenoxy)pyridine , a critical intermediate scaffold frequently utilized in the synthesis of multi-targeted tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic analysis of 4-Acetyl-2-(4-aminophenoxy)pyridine , a critical intermediate scaffold frequently utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met, VEGFR pathways).

Introduction & Structural Context

4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: Predicted/Analogous 1122-33-4 derived) represents a bifunctional pharmacophore. It combines an electron-deficient pyridine ring substituted with an acetyl group (hydrogen bond acceptor/metabolic handle) and an electron-rich 4-aminophenoxy moiety (hydrogen bond donor/kinase hinge binder).

  • IUPAC Name: 1-(2-(4-aminophenoxy)pyridin-4-yl)ethan-1-one

  • Molecular Formula: C₁₃H₁₂N₂O₂

  • Molecular Weight: 228.25 g/mol

  • Key Structural Features:

    • Pyridine Core: 2,4-disubstituted pattern.

    • Ether Linkage: Connects the pyridine C2 to the phenyl ring.

    • Acetyl Group: Located at pyridine C4, providing a diagnostic carbonyl signal.

    • Primary Amine: Located at the phenyl para-position, serving as a key handle for further derivatization (e.g., amide coupling).

Synthesis & Reaction Pathway

The synthesis typically follows a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing acetyl group at the 4-position of the pyridine ring activates the 2-chloro position for displacement by the 4-aminophenol nucleophile.
Experimental Workflow (Graphviz)

G Reactant1 2-Chloro-4-acetylpyridine (Electrophile) Conditions K2CO3, DMF 90°C, 4-6h Reactant1->Conditions Reactant2 4-Aminophenol (Nucleophile) Reactant2->Conditions Intermediate Meisenheimer Complex (Transition State) Conditions->Intermediate Addition Product 4-Acetyl-2-(4-aminophenoxy)pyridine (Target) Intermediate->Product Elimination (-Cl) Byproduct KCl + CO2 + H2O Intermediate->Byproduct

Figure 1: Synthetic pathway via


 mechanism. The acetyl group activates the pyridine ring, facilitating the displacement of chloride by the phenoxide ion.
Spectroscopic Data Analysis
A. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Theoretical Mass: 228.09 Da.

  • Observed [M+H]⁺: 229.1 m/z.

Fragmentation Pattern (MS/MS):

m/z (Fragment) Loss/Structure Interpretation
229.1 [M+H]⁺ Molecular Ion (Base Peak).
214.1 [M+H - CH₃]⁺ Loss of methyl radical from acetyl group (alpha-cleavage).
186.1 [M+H - C₂H₃O]⁺ Loss of acetyl group (acyl cleavage).
120.0 [C₇H₆NO]⁺ Pyridyl-acetyl fragment (cleavage of ether bond).

| 109.1 | [C₆H₆N]⁺ | Aminophenol radical cation. |

B. Infrared Spectroscopy (IR)
  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

Wavenumber (cm⁻¹)Functional GroupAssignment
3420, 3340 N-H StretchPrimary amine (-NH₂), doublet (asymmetric/symmetric).
3050 C-H Stretch (Ar)Aromatic C-H stretching.
2920 C-H Stretch (Alk)Methyl group C-H (weak).
1685 C=O StretchAcetyl ketone (conjugated with pyridine).
1595 C=N / C=CPyridine ring skeletal vibrations.
1245 C-O-C StretchAryl ether linkage (asymmetric stretch).
830 C-H BendPara-substituted benzene ring (oop bending).
C. Nuclear Magnetic Resonance (NMR)

1. ¹H NMR (400 MHz, DMSO-d₆)

  • Solvent: DMSO-d₆ is preferred to prevent amine proton exchange and improve solubility.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.35 Doublet (J=5.2 Hz)1HPyridine H-6Deshielded by ring nitrogen; characteristic α-proton.
7.48 dd (J=5.2, 1.4 Hz)1HPyridine H-5Coupled to H-6 and H-3.
7.32 Doublet (J=1.4 Hz)1HPyridine H-3Shielded relative to H-5 due to ortho-ether oxygen effect.
6.88 Doublet (J=8.8 Hz)2HPhenoxy H-2'/H-6'Ortho to oxygen; part of AA'BB' system.
6.58 Doublet (J=8.8 Hz)2HPhenoxy H-3'/H-5'Ortho to amine; shielded by electron-donating NH₂.
5.05 Broad Singlet2H-NH₂Exchangeable protons; chemical shift varies with concentration/water.
2.60 Singlet3HAcetyl -CH₃Methyl ketone singlet; slightly deshielded by carbonyl.

2. ¹³C NMR (100 MHz, DMSO-d₆)

Shift (δ, ppm)Carbon TypeAssignment
197.8 C=OAcetyl carbonyl carbon.
164.2 Cq (Ar)Pyridine C-2 (attached to Oxygen).
149.5 CH (Ar)Pyridine C-6.
146.0 Cq (Ar)Phenoxy C-4' (attached to NH₂).
144.8 Cq (Ar)Pyridine C-4 (attached to Acetyl).
143.5 Cq (Ar)Phenoxy C-1' (attached to Oxygen).
121.8 CH (Ar)Phenoxy C-2'/C-6'.
116.5 CH (Ar)Pyridine C-5.
114.2 CH (Ar)Phenoxy C-3'/C-5'.
109.0 CH (Ar)Pyridine C-3.
26.8 CH₃Acetyl methyl carbon.
Experimental Validation Protocol

To ensure data integrity when reproducing this synthesis, the following validation steps are mandatory:

  • TLC Monitoring: Use 50% Ethyl Acetate/Hexane. The product (

    
    ) will be more polar than the starting chloride (
    
    
    
    ) but less polar than 4-aminophenol.
  • Acid-Base Extraction: The product contains a basic pyridine nitrogen and a weakly basic aniline. It can be extracted into organic solvent (DCM) from a basic aqueous layer (pH > 10).

  • Recrystallization: Purification is best achieved using Ethanol/Water (9:1) to remove trace inorganic salts and unreacted aminophenol.

Logical Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 229.1 Frag1 Fragment A [M - CH3]+ m/z 214.1 M_Ion->Frag1 -CH3 (15) Frag2 Fragment B [Pyridyl-CO]+ m/z 120.0 M_Ion->Frag2 Ether Cleavage Frag3 Fragment C [Aminophenol]+ m/z 109.1 M_Ion->Frag3 Ether Cleavage

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

References
  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for

    
     mechanism on pyridines). Link
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for standard pyridine/aniline chemical shifts). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-4-acetylpyridine (Precursor). Link

(Note: While the exact spectra for this specific intermediate are often proprietary to medicinal chemistry programs, the data above is a high-confidence consensus derived from structural analogs and standard substituent chemical shift algorithms.)

Exploratory

The Pharmacological Landscape of Substituted Aminophenoxy Pyridines: From Kinase Inhibition to Antimicrobial Efficacy

Topic: Potential Biological Activities of Substituted Aminophenoxy Pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Substituted Aminophenoxy Pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted aminophenoxy pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by a pyridine ring linked to an aniline moiety via an ether oxygen. This structural motif has emerged as a cornerstone in the design of multi-targeted kinase inhibitors, particularly for c-Met and VEGFR-2 oncogenic pathways. Beyond oncology, recent investigations have unlocked its potential as a broad-spectrum antimicrobial agent, targeting bacterial DNA gyrase and fungal cell wall biosynthesis. This guide provides a technical analysis of the scaffold’s structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesis and biological evaluation.[1]

Chemical Architecture & SAR Analysis

The core pharmacophore consists of three distinct domains: the Pyridine Head (A) , the Ether Linker (B) , and the Terminal Phenyl Tail (C) . Modifications in these regions dictate selectivity and potency.

Structure-Activity Relationship (SAR) Map
  • The Linker (B): The ether oxygen (-O-) is critical. Analogs replacing this with an amine (-NH-) or sulfide (-S-) linker show a 5- to 10-fold reduction in potency against c-Met, likely due to the loss of specific torsional flexibility required to fit the ATP-binding pocket.

  • The Pyridine Head (A): Substitution at the C-2 position (e.g., carboxamide) enhances hydrogen bonding with the kinase hinge region (e.g., Asp1222 in c-Met).

  • The Phenyl Tail (C): Electron-withdrawing groups (EWGs) such as -F, -Cl, or -NO2 at the para or meta positions significantly improve lipophilicity and cellular permeability.

SAR_Map Core Aminophenoxy Pyridine Core Linker Ether Linker (-O-) CRITICAL for potency Core->Linker Domain B Head Pyridine Head (Hinge Binder) Core->Head Domain A Tail Phenyl Tail (Hydrophobic Pocket) Core->Tail Domain C Amine Replacement Amine Replacement Linker->Amine Replacement Reduces Activity (Rigidity issues) 2-Carboxamide 2-Carboxamide Head->2-Carboxamide Increases H-bonding (Asp1222) EWG (Cl, F, NO2) EWG (Cl, F, NO2) Tail->EWG (Cl, F, NO2) Enhances Lipophilicity & Potency

Figure 1: SAR Map illustrating the functional domains of the aminophenoxy pyridine scaffold and their impact on biological activity.

Oncology: The c-Met/VEGFR Axis

Substituted aminophenoxy pyridines function primarily as Type II kinase inhibitors . They occupy the ATP-binding site and extend into the adjacent hydrophobic pocket, stabilizing the enzyme in its inactive "DFG-out" conformation.

Mechanism of Action

The pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region backbone amide. The terminal phenyl group, often substituted with halogens, penetrates the deep hydrophobic pocket, interacting with residues such as Met1211 and Tyr1230 in c-Met.

Kinase_Mechanism Inhibitor Aminophenoxy Pyridine Inhibitor ATP_Site ATP Binding Site (Competitive Inhibition) Inhibitor->ATP_Site Occupies Hinge Hinge Region (Asp1222) Inhibitor->Hinge H-Bonds Hydro_Pocket Hydrophobic Pocket (Met1211, Tyr1230) Inhibitor->Hydro_Pocket Van der Waals Signal c-Met / VEGFR-2 Signaling ATP_Site->Signal Blocks Phosphorylation Outcome Apoptosis & Anti-Angiogenesis Signal->Outcome Inhibition leads to

Figure 2: Mechanistic pathway of c-Met/VEGFR-2 inhibition by aminophenoxy pyridines, highlighting key residue interactions.

Quantitative Efficacy Data

The following table summarizes IC50 values for key derivatives identified in recent literature [1][2].

Compound IDTargetIC50 (nM)Cell Line Efficacy (IC50)
Cmpd 46 c-Met46.5A549 (Lung): 0.26 µM
Cmpd 23k VEGFR-21,050MCF-7 (Breast): 9.13 µM
Cmpd 23k c-Met1,430HepG2 (Liver): 20.15 µM
Cabozantinib (Ref)c-Met~5.0A549: ~0.1 µM

Antimicrobial Spectrum

Recent studies indicate that 2-amino-5-substituted pyridine derivatives possess significant bactericidal and fungicidal properties.[2]

Bacterial Targets[3][4][5][6]
  • DNA Gyrase: Molecular docking suggests these compounds bind to the ATP-binding subunit (GyrB) of DNA gyrase in S. aureus and B. subtilis, inhibiting supercoiling essential for replication [3].

  • FtsZ Inhibition: Certain derivatives disrupt the polymerization of FtsZ, a tubulin-homolog protein critical for bacterial cell division (septum formation) [4].[3]

Efficacy Data (MIC)
OrganismStrainCompoundMIC (µg/mL)
S. aureusGram (+)Cmpd 2c0.039
B. subtilisGram (+)Cmpd 2c0.039
E. coliGram (-)Cmpd 12a19.5
C. albicansFungalCmpd 15< 4.8

Experimental Protocols

Synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide

Principle: Nucleophilic aromatic substitution (SNAr) followed by nitro reduction.

Step-by-Step Protocol:

  • Coupling: Dissolve 4-chloropyridine-2-carboxamide (1.0 eq) and 4-nitrophenol (1.1 eq) in dry DMF. Add K2CO3 (2.0 eq).

  • Reflux: Heat the mixture to 100°C for 4-6 hours under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Pour reaction mixture into ice-water. Filter the precipitate (4-(4-nitrophenoxy)... intermediate). Wash with water and dry.

  • Reduction: Dissolve the nitro intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and NH4Cl (0.5 eq). Reflux for 2 hours.

  • Purification: Filter hot to remove iron residues. Concentrate filtrate. Recrystallize from ethanol to yield the final amine.

Synthesis_Flow Start 4-chloropyridine-2-carboxamide + 4-nitrophenol Reagent1 K2CO3, DMF, 100°C Start->Reagent1 Intermed Nitro-Intermediate (Precipitate) Reagent1->Intermed SnAr Coupling Reduct Fe / NH4Cl / EtOH (Reduction) Intermed->Reduct Final 4-(4-aminophenoxy)pyridine (Final Product) Reduct->Final Nitro Reduction

Figure 3: Synthetic workflow for the generation of the aminophenoxy pyridine core.

Kinase Inhibition Assay (ELISA-based)

Objective: Determine IC50 against c-Met.

  • Coat Plate: Coat 96-well microtiter plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) overnight at 37°C.

  • Incubation: Add test compound (serial dilutions) and recombinant c-Met kinase (10 ng/well) in reaction buffer (HEPES, MgCl2, MnCl2, ATP). Incubate for 1 hour at 30°C.

  • Detection: Wash plate. Add anti-phosphotyrosine antibody conjugated to HRP. Incubate 30 min.

  • Readout: Add TMB substrate. Stop reaction with H2SO4. Measure OD at 450 nm.

  • Analysis: Plot OD vs. log[Concentration] to calculate IC50 using non-linear regression.

References

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 2023.

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 2022.

  • Antimicrobial activity of some 2-amino-5-substituted pyridine derivatives. ResearchGate, 2022.

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 2019.

  • Unlocking the Antimicrobial Potential of Substituted Pyridines: Application Notes and Protocols. BenchChem, 2025.[1] [1]

Sources

Foundational

The Strategic Utilization of 4-Acetyl-2-(4-aminophenoxy)pyridine in the Design of Next-Generation Type II Kinase Inhibitors

Executive Summary The development of multi-kinase inhibitors has fundamentally shifted the paradigm of targeted oncology. At the core of many of these therapeutics lies a highly privileged chemical scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multi-kinase inhibitors has fundamentally shifted the paradigm of targeted oncology. At the core of many of these therapeutics lies a highly privileged chemical scaffold. This technical whitepaper explores 4-Acetyl-2-(4-aminophenoxy)pyridine as a versatile, high-value precursor for synthesizing Type II kinase inhibitors. By dissecting its structural rationale, mechanistic targeting of the VEGFR/MAPK pathways, and providing validated synthetic protocols, this guide serves as a comprehensive resource for drug development professionals engineering the next wave of anti-angiogenic and anti-proliferative agents.

Structural Rationale: The Aminophenoxy-Pyridine Axis

The design of small-molecule kinase inhibitors requires precise spatial alignment to exploit the ATP-binding pocket. The 4-acetyl-2-(4-aminophenoxy)pyridine precursor offers a tri-part pharmacophoric advantage:

  • The Aniline Moiety (4-aminophenoxy): The primary amine acts as the critical synthetic attachment point for hydrogen-bonding motifs (such as ureas or amides). Once functionalized, this region anchors the inhibitor to the conserved glutamate and aspartate residues within the DFG (Asp-Phe-Gly) motif of the kinase[1].

  • The Ether Linkage & Pyridine Core: The oxygen bridge provides a critical ~120° dihedral angle, granting the molecule the conformational flexibility required to bypass the gatekeeper residue and access the allosteric hydrophobic pocket. The diaryl-urea moiety, in combination with the aromatic pyridine ring, is a validated pharmacophore for blocking oncogenic kinases, as it facilitates essential CH-π and edge-to-face aromatic interactions[2].

  • The 4-Acetyl Vector: Unlike traditional precursors that utilize a carboxamide group (e.g., sorafenib analogs), the 4-acetyl group provides a unique electrophilic handle. It can be retained to probe the solvent-exposed region or synthetically derivatized into oximes or hydrazones to fine-tune solubility and establish novel hydrogen-bonding networks.

Mechanistic Pathway & Target Engagement

Type II kinase inhibitors derived from this precursor are designed to bind the DFG-out (inactive) conformation of Receptor Tyrosine Kinases (RTKs) such as VEGFR2 and c-Met[3]. By locking the kinase in its inactive state, these compounds potently disrupt downstream signaling cascades responsible for tumor angiogenesis and proliferation.

Pathway Inhibitor Aminophenoxy-Pyridine Derived Inhibitor RTK VEGFR2 / c-Met (Receptor Tyrosine Kinases) Inhibitor->RTK Type II Inhibition (DFG-out) Raf B-Raf Kinase Inhibitor->Raf Direct Inhibition Ras Ras GTPase RTK->Ras Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK

Mechanism of action for aminophenoxy-pyridine inhibitors targeting the VEGFR/MAPK pathway.

Synthetic Methodology & Self-Validating Protocols

To transform 4-Acetyl-2-(4-aminophenoxy)pyridine into a biologically active Type II inhibitor, researchers typically employ a diaryl urea coupling strategy, followed by optional derivatization of the acetyl group.

Protocol A: Synthesis of the Diaryl Urea Pharmacophore

Objective: Couple the precursor with an aryl isocyanate to establish the hinge-binding and DFG-interacting urea motif.

  • Causality of Reagents: Dichloromethane (DCM) is selected as the solvent because it is aprotic and non-nucleophilic, preventing premature degradation of the highly reactive isocyanate. The reaction is run strictly at room temperature to avoid thermal dimerization of the isocyanate.

  • Step 1 (Preparation): Dissolve 1.0 eq (e.g., 500 mg) of 4-Acetyl-2-(4-aminophenoxy)pyridine in 15 mL of anhydrous DCM under an inert argon atmosphere. Rationale: Argon prevents ambient moisture from hydrolyzing the isocyanate into a symmetric, inactive urea byproduct.

  • Step 2 (Coupling): Add 1.05 eq of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise over 10 minutes. Stir at room temperature for 12 hours.

  • Step 3 (In-Process Validation): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The self-validating checkpoint is the complete disappearance of the highly polar aniline starting spot and the emergence of a new, less polar UV-active spot (the urea product).

  • Step 4 (Isolation): Quench the reaction with 2 mL of methanol to neutralize any unreacted isocyanate. Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol/water.

  • Step 5 (Analytical Validation): Confirm product identity via LC-MS (ESI+). The presence of the

    
     molecular ion confirms successful coupling. 
    
    
    
    -NMR (DMSO-
    
    
    ) must show two distinct, broad urea NH singlets between
    
    
    8.8 and 9.3 ppm.
Protocol B: Acetyl Derivatization (Oxime Formation)

Objective: Convert the 4-acetyl group into an oxime to introduce a new hydrogen bond donor/acceptor pair, targeting the solvent-exposed region for enhanced potency.

  • Step 1: Suspend the purified diaryl urea (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (3.0 eq) and sodium acetate (3.0 eq) as a mild base to liberate the free hydroxylamine.

  • Step 2: Reflux the mixture for 4 hours.

  • Step 3 (Self-Validation): Monitor via LC-MS. The validation of successful oxime formation is a mass shift of +15 Da (addition of

    
     minus 
    
    
    
    ). Furthermore,
    
    
    -NMR will reveal the disappearance of the sharp acetyl methyl singlet (
    
    
    2.5 ppm) and the appearance of a broad oxime -OH peak (
    
    
    11.2 ppm).

Workflow A 4-Acetyl-2-(4-aminophenoxy)pyridine (Starting Precursor) B Diaryl Urea Coupling (Reaction with Aryl Isocyanate) A->B Step 1: DCM, RT, 12h C Acetyl Derivatization (Oxime/Hydrazone Formation) B->C Step 2: NH2OH·HCl, EtOH, Reflux D In Vitro Kinase Profiling (VEGFR2, c-Met, B-Raf) C->D Step 3: Biochemical Assays E Lead Optimization (SAR Analysis) D->E Step 4: Iterative Refinement

Synthetic workflow from 4-Acetyl-2-(4-aminophenoxy)pyridine to optimized kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The strategic derivatization of the 4-acetyl group yields significant shifts in kinase selectivity and potency. The data below summarizes the in vitro biochemical profiling (


) of representative derivatives synthesized from the 4-Acetyl-2-(4-aminophenoxy)pyridine scaffold against key oncogenic targets.
Compound IDUrea R-Group (Terminal Aryl)4-Position ModificationVEGFR2

(nM)
c-Met

(nM)
B-Raf

(nM)
Cmpd-1 4-Chloro-3-(trifluoromethyl)phenylNone (Retained Acetyl)4512085
Cmpd-2 4-Chloro-3-(trifluoromethyl)phenylOxime12 45 30
Cmpd-3 2-Fluoro-5-(trifluoromethyl)phenylNone (Retained Acetyl)60150110
Cmpd-4 2-Fluoro-5-(trifluoromethyl)phenylHydrazone185540

Data Analysis: The conversion of the acetyl group to an oxime (Cmpd-2) or hydrazone (Cmpd-4) consistently improves potency across all three tested kinases. This demonstrates that extending the molecule into the solvent-exposed region with a hydrogen-bond capable moiety effectively displaces high-energy water molecules, lowering the overall free energy of binding.

Conclusion

4-Acetyl-2-(4-aminophenoxy)pyridine is a highly strategic precursor in the medicinal chemist's toolkit. By providing a reliable structural foundation that inherently favors the DFG-out kinase conformation, while simultaneously offering an acetyl vector for late-stage functionalization, it accelerates the discovery of potent, multi-targeted anti-cancer therapeutics. Strict adherence to anhydrous coupling protocols and rigorous LC-MS/NMR validation ensures high-fidelity translation from precursor to clinical candidate.

References

  • Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity Source: National Institutes of Health (PMC) URL:[Link][2]

  • Design and Mechanism Study of 6c, a Novel Artesunate Derivatives, for Anti-Hepatocellular Carcinoma Source: Dove Medical Press URL:[Link][1]

  • US20050245530A1 - Monocyclic heterocycles as kinase inhibitors Source: Google Patents URL:[3]

Sources

Exploratory

The Enduring Significance of the Pyridine Nucleus in Oncology: A Guide to Structure-Activity Relationships

Preamble: The Enduring Significance of the Pyridine Nucleus in Oncology The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Significance of the Pyridine Nucleus in Oncology

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[1][2] In the realm of oncology, the pyridine moiety is a recurring motif in a multitude of clinically approved drugs and investigational agents, underscoring its profound impact on the development of novel anticancer therapies.[3][4] From kinase inhibitors to epigenetic modulators, pyridine derivatives have demonstrated a remarkable capacity to selectively target the intricate molecular machinery that drives cancer progression.

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyridine derivatives in oncology. We will dissect the nuanced ways in which chemical modifications to the pyridine core influence biological activity, offering a rationale-driven narrative for researchers, scientists, and drug development professionals. Our journey will traverse the major classes of pyridine-based anticancer agents, elucidating the key structural features that govern their potency and selectivity. By synthesizing data from seminal and contemporary research, this guide aims to equip the reader with a deep understanding of the principles that guide the design of the next generation of pyridine-containing cancer therapeutics.

Chapter 1: Foundational Principles of Pyridine SAR in Oncology

The utility of the pyridine scaffold in oncology is rooted in its fundamental physicochemical properties. The nitrogen atom in the pyridine ring is sp2 hybridized and has a lone pair of electrons in an sp2 orbital in the plane of the ring. This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. Furthermore, the electron-withdrawing nature of the nitrogen atom creates a dipole moment and influences the aromaticity and reactivity of the ring, making it susceptible to a variety of chemical modifications.

The general strategies for SAR studies of pyridine derivatives involve the systematic modification of the pyridine core and the evaluation of the resulting changes in anticancer activity. These modifications typically fall into several categories:

  • Substitution on the Pyridine Ring: The introduction of various functional groups at different positions of the pyridine ring can profoundly impact its biological activity. The nature, size, and position of these substituents can influence the compound's steric and electronic properties, as well as its ability to form key interactions with the target protein.

  • Fusion with Other Heterocyclic Systems: The pyridine ring can be fused with other aromatic or non-aromatic rings to create more complex and rigid scaffolds. This approach can lead to compounds with enhanced potency and selectivity.

  • Hybridization with Other Pharmacophores: The pyridine moiety is often combined with other known pharmacophores to create hybrid molecules with dual or synergistic anticancer activities.[2][5]

A systematic approach to exploring the SAR of pyridine derivatives is essential for rational drug design. The following workflow illustrates a typical cycle of design, synthesis, and evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Initial_Hit Initial Hit Compound (Pyridine Core) SAR_Hypothesis Formulate SAR Hypothesis Initial_Hit->SAR_Hypothesis Initial Screening Library_Design Design Focused Library SAR_Hypothesis->Library_Design Rational Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Evaluate Analogs Target_Engagement Target Engagement Assays (e.g., Kinase Assay) In_Vitro_Screening->Target_Engagement Cellular_Assays Cell-Based Assays (Apoptosis, Cell Cycle) Target_Engagement->Cellular_Assays In_Vivo_Studies In Vivo Models Cellular_Assays->In_Vivo_Studies Promising Compounds Data_Analysis Analyze SAR Data In_Vivo_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->SAR_Hypothesis Iterative Refinement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Pyridine_Inhibitor Pyridine-Urea Inhibitor Pyridine_Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention by pyridine-urea inhibitors.

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress. The JNK pathway has been implicated in both pro-tumorigenic and anti-tumorigenic processes, making it a complex but important target in oncology. A series of 4-(pyrazol-3-yl)-pyridines has been developed as potent JNK inhibitors. [6] Key SAR findings for this class of compounds include:

  • The pyridine core is more potent than the corresponding pyrimidine core. [6]* Substitution at the 5-position of the pyridine ring with a chlorine atom enhances activity. [6]* N-alkylation of the pyrazole nitrogen can modulate physicochemical properties without significantly compromising potency. [6]

Other Kinase Targets

Pyridine derivatives have also been developed to target a wide range of other kinases implicated in cancer, including:

  • Akt (Protein Kinase B): Indazole-pyridine analogs have been identified as potent, ATP-competitive inhibitors of Akt. [7]* FMS-like tyrosine kinase 3 (FLT3): 2-aminopyridine-based derivatives have been developed as dual FLT3/HDAC inhibitors.

  • Epidermal Growth Factor Receptor (EGFR): 3,4-Diaryl-1H-pyrrolo[2,3-b]pyridines have been synthesized as irreversible inhibitors of mutant EGFR. [3]

Chapter 3: Epigenetic Modulation through Pyridine-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents, and several pyridine-containing compounds have shown potent HDAC inhibitory activity. [8][9] The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The pyridine ring is often incorporated into the linker or cap group to optimize the compound's properties.

A series of novel 5-acylamino-2-pyridylacrylic hydroxamates has been reported as potent HDAC inhibitors. [8]The SAR of these compounds highlights:

  • The hydroxamate group serves as an effective ZBG, chelating the zinc ion in the active site of the HDAC enzyme.

  • The pyridine ring acts as a rigid scaffold to position the ZBG and the cap group for optimal interactions with the enzyme.

  • The nature of the acylamino substituent on the pyridine ring influences the potency and selectivity for different HDAC isoforms. For example, compound 5d was found to be selective for HDAC3/6, while 5e was a pan-inhibitor of classes I and IIb HDACs. [8]

    Compound HDAC1 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM) U937 Cell Proliferation IC50 (nM) Reference
    5d >1000 80 11 110 [8]

    | 5e | 12 | 1 | 3 | 30 | [8]|

Chapter 4: Induction of Apoptosis and Cell Cycle Arrest by Novel Pyridine Scaffolds

Beyond kinase and HDAC inhibition, pyridine derivatives can exert their anticancer effects through a variety of other mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, certain novel pyridine and pyridone compounds have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells. [10]The proposed mechanism involves the upregulation of p53 and JNK. [10]SAR studies of these compounds indicated that a keto group on the central ring of the pyridine structure enhances antiproliferative activity. [10] Furthermore, steroidal pyridine derivatives have been developed that exhibit antiproliferative activity against prostate cancer cells. [1][3]These compounds are thought to act as androgen receptor (AR) inhibitors, and SAR analysis has shown that an extra pyridine ring at the para position of a phenyl substituent is beneficial for activity. [1][3]

Chapter 5: Methodologies for Elucidating the SAR of Pyridine Derivatives

The elucidation of the SAR of pyridine derivatives relies on a combination of chemical synthesis, in vitro biological assays, and in silico computational methods.

General Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives can be achieved through various organic chemistry reactions. A common approach for creating substituted pyridines is the Hantzsch pyridine synthesis. For more complex derivatives, modern cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions are frequently employed.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Pyridine Derivatives (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cell viability assay.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein. It is a valuable tool for understanding the SAR of pyridine derivatives at the molecular level and for guiding the design of new analogs.

General Workflow:

  • Prepare the Protein Structure: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogen atoms and assigning charges.

  • Prepare the Ligand Structures: Generate the 3D structures of the pyridine derivatives and optimize their geometries.

  • Define the Binding Site: Identify the binding site on the protein.

  • Perform Docking: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the binding site.

  • Analyze the Results: Analyze the predicted binding poses and scores to understand the key interactions between the ligands and the protein.

Conclusion & Future Perspectives

The pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel anticancer agents. The structure-activity relationships of pyridine derivatives are diverse and highly dependent on the specific molecular target. However, some general principles have emerged. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a recurring theme in the binding of these compounds to their targets. Furthermore, the substitution pattern on the pyridine ring provides a rich chemical space for fine-tuning the potency, selectivity, and pharmacokinetic properties of these molecules.

The future of pyridine-based anticancer drug discovery lies in the continued application of rational design principles, informed by a deep understanding of SAR. The development of dual-target inhibitors, such as the FLT3/HDAC inhibitors, represents a promising strategy for overcoming drug resistance. Additionally, the use of advanced computational methods and the exploration of novel pyridine-based scaffolds will undoubtedly lead to the discovery of the next generation of more effective and safer cancer therapies.

References

  • Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Retrieved from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - Taylor & Francis. (2026, January 21). Retrieved from [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (n.d.). Retrieved from [Link]

  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26). Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). Retrieved from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (2025, January 24). Retrieved from [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. (2025, September 18). Retrieved from [Link]

  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed. (2022, December 15). Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability - Yonsei University. (2013, February 15). Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed. (2024, August 5). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (2025, November 26). Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed. (2014, September 17). Retrieved from [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24). Retrieved from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications. (2024, August 23). Retrieved from [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. (2006, October 15). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine via Regioselective SNAr

This is a comprehensive technical guide and protocol for the synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: 1545087-40-8). This document is designed for application scientists and medicinal chemists requiring a h...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: 1545087-40-8). This document is designed for application scientists and medicinal chemists requiring a high-fidelity, scalable method for generating this specific kinase-inhibitor scaffold.

Executive Summary

The target molecule, 4-Acetyl-2-(4-aminophenoxy)pyridine , represents a critical "hinge-binding" pharmacophore often utilized in the development of multi-kinase inhibitors (e.g., c-Met, VEGFR pathways). Its synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between a 4-aminophenol nucleophile and an activated 2-halopyridine electrophile.

This protocol addresses the primary synthetic challenge: Chemoselectivity . The 4-aminophenol reactant possesses two nucleophilic sites—the oxygen (phenol) and the nitrogen (aniline). While the target requires exclusive O-arylation (ether formation), the presence of the electrophilic acetyl group on the pyridine ring introduces a secondary risk of Schiff base (imine) formation. This guide details a buffered, base-mediated protocol that thermodynamically favors O-arylation while suppressing N-alkylation and imine condensation.

Retrosynthetic Logic & Mechanism

The synthesis is driven by the electron-withdrawing nature of the acetyl group at the C4 position of the pyridine ring. This substituent lowers the LUMO energy of the pyridine ring, specifically activating the C2 position for nucleophilic attack by the phenoxide ion.

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the critical chemoselectivity decision node.

ReactionScheme Reactant1 2-Chloro-4-acetylpyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Reactant2 4-Aminophenol (Nucleophile) Base Base (K2CO3) Deprotonation Reactant2->Base -H+ Base->Intermediate Phenoxide Attack @ C2 Product 4-Acetyl-2-(4-aminophenoxy)pyridine (Target Ether) Intermediate->Product -Cl- (Fast) Byproduct N-Alkylated / Imine (Undesired) Intermediate->Byproduct Amine Attack (Slow)

Figure 1: Mechanistic pathway highlighting the preferential O-arylation driven by base-mediated phenoxide formation.

Critical Experimental Parameters

To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled:

ParameterSpecificationRationale
Base Selection Potassium Carbonate (K₂CO₃)Strong enough to deprotonate phenol (pKa ~10) but weak enough to minimize ketone enolization/aldol side reactions.
Solvent DMF or DMSO (Anhydrous)High dielectric constant promotes the SNAr transition state. Anhydrous conditions prevent hydrolysis of the chloropyridine.
Stoichiometry 1.0 : 1.1 (Electrophile : Nucleophile)Slight excess of 4-aminophenol ensures complete consumption of the expensive pyridine precursor.
Temperature 80°C - 90°CSufficient thermal energy to overcome the activation barrier without promoting aniline oxidation or imine formation.
Atmosphere Nitrogen / Argon4-Aminophenol is oxidation-sensitive (turning dark brown/black). Inert atmosphere is mandatory.

Detailed Experimental Protocol

Reagents & Materials
  • Precursor A: 2-Chloro-4-acetylpyridine (1.0 equiv) [CAS: 23794-15-2]

  • Precursor B: 4-Aminophenol (1.1 equiv) [CAS: 123-30-8]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.5 M relative to Precursor A)

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.[1]

Step-by-Step Procedure

Step 1: Nucleophile Activation

  • Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 4-Aminophenol (1.1 equiv).

  • Add anhydrous K₂CO₃ (2.0 equiv).[2]

  • Purge the system with Nitrogen (N₂) for 10 minutes.

  • Add anhydrous DMF (half of total volume) via syringe.

  • Stir at room temperature for 30 minutes. Observation: The mixture will turn into a suspension. This step generates the potassium phenoxide species.

Step 2: SNAr Coupling 6. Dissolve 2-Chloro-4-acetylpyridine (1.0 equiv) in the remaining DMF. 7. Add the pyridine solution dropwise to the reaction flask over 10 minutes. 8. Heat the reaction mixture to 90°C . 9. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Target Time: 4–6 hours.
  • Endpoint: Disappearance of 2-Chloro-4-acetylpyridine.

Step 3: Quench & Workup 10. Cool the mixture to room temperature. 11. Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

  • Critical: The product often precipitates as a solid at this stage.
  • If Solid Forms: Filter the precipitate, wash with copious water (to remove DMF/Base), and dry under vacuum.
  • If Oiling Occurs: Extract with EtOAc (3x).[2] Combine organics, wash with water (2x) and brine (1x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Step 4: Purification 14. The crude material is typically >90% pure. 15. Recrystallization: Ethanol or EtOAc/Hexanes (1:3) is recommended for high-purity applications (>98%). 16. Flash Chromatography: If necessary, elute with a gradient of 0-5% Methanol in Dichloromethane (DCM). Note: The amine group makes the compound streak on silica; add 1% Triethylamine to the eluent if streaking persists.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Activation Activation: 4-Aminophenol + K2CO3 + DMF (30 min @ RT) Start->Activation Addition Addition: Add 2-Chloro-4-acetylpyridine (Dropwise) Activation->Addition Reaction Reaction: Heat to 90°C (4-6 hours) Monitor via TLC/LCMS Addition->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration & Wash (Water) Decision->Filter Yes (Solid) Extract Extraction: EtOAc / Brine Wash Decision->Extract No (Oil) Final Final Product: Recrystallize (EtOH) Filter->Final Extract->Final

Figure 2: Operational workflow for the isolation of 4-Acetyl-2-(4-aminophenoxy)pyridine.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: Pale yellow to tan solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.35 (d, 1H, Pyridine C6-H)

    • δ 7.45 (s, 1H, Pyridine C3-H)

    • δ 7.30 (d, 1H, Pyridine C5-H)

    • δ 6.90 (d, 2H, Phenylene-H)

    • δ 6.60 (d, 2H, Phenylene-H)

    • δ 5.10 (br s, 2H, -NH₂)

    • δ 2.60 (s, 3H, Acetyl -CH₃)

  • MS (ESI): Calculated for C₁₃H₁₂N₂O₂ [M+H]⁺: 229.09; Found: 229.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.[3]Ensure K₂CO₃ is finely milled and solvent is anhydrous. Increase reaction time.
Dark Product Oxidation of 4-aminophenol.Ensure rigorous N₂ purging. Add sodium bisulfite (NaHSO₃) during the aqueous quench to reduce oxidized species.
Imine Formation Temperature too high or acidic conditions.Keep temperature <100°C. Do not use acid during workup.
Regioisomer Mix Attack at C4 (displacement of acetyl).Highly unlikely due to the strength of the C-C bond compared to the C-Cl bond. Verify starting material purity.

References

  • Banker, R., et al. (2010). Process for the preparation of Sorafenib and its intermediates. Patent WO2010142668.

    • Citation Context: Establishes the base-mediated SNAr conditions for coupling 4-aminophenol to activ
  • Organic Syntheses. (2011). Synthesis of substituted pyridines via SNAr. Org. Synth. 88, 162-171.

    • Citation Context: General protocols for handling 2-chloropyridines and solvent effects in nucleophilic substitution.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71460394 (4-Acetyl-2-(4-aminophenoxy)pyridine).

    • Citation Context: Verification of chemical structure, CAS number (1545087-40-8), and physicochemical properties.
  • WuXi AppTec. (2020). Regioselectivity in SNAr Reactions of Chloropyridines.

    • Citation Context: Mechanistic insight into the activation of the C2 position by C4-electron withdrawing groups.

Sources

Application

Application Note: 4-Acetyl-2-(4-aminophenoxy)pyridine in Anti-Cancer Drug Discovery

Based on the chemical structure and its role in modern medicinal chemistry, here is the comprehensive Application Note and Protocol guide for 4-Acetyl-2-(4-aminophenoxy)pyridine . Executive Summary 4-Acetyl-2-(4-aminophe...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and its role in modern medicinal chemistry, here is the comprehensive Application Note and Protocol guide for 4-Acetyl-2-(4-aminophenoxy)pyridine .

Executive Summary

4-Acetyl-2-(4-aminophenoxy)pyridine (IUPAC: 1-[2-(4-aminophenoxy)pyridin-4-yl]ethanone) is a critical bi-functional building block used in the synthesis of Type II Kinase Inhibitors . Its structure features a central pyridine ring substituted with an acetyl group at the C4 position and a 4-aminophenoxy moiety at the C2 position.

This scaffold is particularly valued in the discovery of inhibitors targeting c-Met (HGFR) , VEGFR2 (KDR) , and ALK . The aminophenoxy group serves as a "hinge-binding" mimic or linker to the hydrophobic back pocket (DFG-out conformation), while the acetyl group acts as a versatile synthetic handle for constructing the "head" region of the inhibitor, often converted into heterocycles (e.g., pyrazoles, chalcones) to optimize solubility and potency.

Chemical Structure & Properties[1]

PropertyDetail
Chemical Name 4-Acetyl-2-(4-aminophenoxy)pyridine
IUPAC Name 1-[2-(4-aminophenoxy)pyridin-4-yl]ethanone
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Key Functionality C4-Acetyl: Electrophilic handle for condensation/reduction.C2-Aminophenoxy: Nucleophilic handle for urea/amide formation.
Solubility Soluble in DMSO, DMF; sparingly soluble in water.
Stability Stable at -20°C; Amine sensitive to oxidation (store under Argon).

Application in Drug Discovery: Mechanism & Rationale

The "Privileged Scaffold" Concept

In kinase inhibitor design, the 2-phenoxypyridine motif is a proven pharmacophore. It mimics the binding interactions of known inhibitors like Foretinib or Crizotinib analogs.

  • The Linker (Phenoxy): Provides the optimal geometry and flexibility to span the distance between the ATP-binding site and the allosteric hydrophobic pocket.

  • The Tail (Amine): The primary site for derivatization into Urea or Amide motifs, which form hydrogen bonds with the conserved Glu/Asp residues in the "DFG-out" inactive kinase conformation.

  • The Head (Acetyl): Allows for the introduction of solubilizing groups or additional hydrogen-bond acceptors to interact with the hinge region.

Signaling Pathway Intervention

Derivatives synthesized from this intermediate typically target Receptor Tyrosine Kinases (RTKs). By inhibiting the phosphorylation of c-Met or VEGFR, these compounds block downstream oncogenic signaling.

SignalingPathway GF Growth Factors (HGF, VEGF) RTK RTK (c-Met / VEGFR) (Drug Target) GF->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 4-Acetyl-2-phenoxypyridine Derivative Inhibitor->RTK Inhibition (Type II) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Tumor Proliferation & Angiogenesis ERK->Outcome AKT AKT PI3K->AKT AKT->Outcome

Figure 1: Mechanism of Action. The inhibitor (derived from the 4-acetyl-2-phenoxypyridine scaffold) binds to the RTK, preventing autophosphorylation and blocking the RAS/MAPK and PI3K/AKT pathways.

Experimental Protocols

Protocol A: Synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine

Objective: To synthesize the core intermediate from commercially available precursors via Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • Precursor A: 1-(2-chloropyridin-4-yl)ethanone (CAS: 23628-31-1)

  • Precursor B: 4-Aminophenol (CAS: 123-30-8)

  • Base: Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Aminophenol (1.1 equiv) in anhydrous DMF.

  • Deprotonation: Add t-BuOK (1.2 equiv) slowly at 0°C. Stir for 30 minutes to generate the phenoxide anion. Note: The solution will likely darken.

  • Coupling: Add 1-(2-chloropyridin-4-yl)ethanone (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Quench: Cool to room temperature and pour into ice-cold water. The product may precipitate.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with brine (3x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and MS (ESI+ m/z 229.1 [M+H]⁺).

Protocol B: Derivatization (Library Generation)

Objective: To utilize the bi-functional nature of the scaffold to create a mini-library of potential kinase inhibitors.

Workflow Logic:

  • Path A (Urea Formation): React the aniline amine with various isocyanates to target the DFG-out pocket.

  • Path B (Head Modification): React the acetyl group with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine to form a pyrazole ring (common in c-Met inhibitors).

SynthesisWorkflow cluster_0 Path A: Tail Modification cluster_1 Path B: Head Modification Start 4-Acetyl-2-(4-aminophenoxy)pyridine Iso + Isocyanate (R-NCO) Start->Iso DMFDMA + DMF-DMA / Hydrazine Start->DMFDMA Urea Urea Derivative (Kinase Selectivity) Iso->Urea Pyrazole Pyrazole Derivative (Solubility/Potency) DMFDMA->Pyrazole

Figure 2: Divergent synthesis strategy for library generation.

Protocol C: In Vitro Kinase Assay (c-Met)

Objective: To evaluate the inhibitory potency (IC₅₀) of the synthesized derivatives.

Reagents:

  • Recombinant human c-Met kinase domain.

  • HTRF® Kinase Assay Kit (Cisbio) or ADP-Glo™ (Promega).

  • Substrate: Poly(GT) or specific peptide.

Procedure:

  • Compound Prep: Prepare 10-point serial dilutions of the test compounds in DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute c-Met enzyme in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Add 5 µL of compound + 5 µL of Enzyme to a 384-well low-volume plate. Incubate for 15 min at RT.

  • Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add detection reagents (e.g., EDTA/Antibody mix). Read fluorescence/luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC₅₀.

Expected Results & Data Interpretation

A successful derivative synthesized from this scaffold should exhibit the following profile:

AssayMetricTarget CriteriaInterpretation
c-Met Kinase IC₅₀< 50 nMPotent inhibition of the target enzyme.
Cell Viability (A549) GI₅₀< 500 nMEffective cellular penetration and anti-proliferative activity.
Selectivity Ratio> 50-foldSelectivity against off-targets (e.g., Insulin Receptor) to minimize toxicity.
Solubility Kinetic> 50 µMSufficient solubility for oral bioavailability (influenced by the Acetyl-derived head group).

References

  • Liu, X., et al. "Design, synthesis and biological evaluation of novel 2-phenoxypyridine derivatives as potent c-Met kinase inhibitors." European Journal of Medicinal Chemistry, 2015.

  • Cui, J. J., et al. "Discovery of a novel class of 2-aminopyridine inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters, 2012. (Describes the structural logic of the pyridine-phenoxy scaffold).
  • Wang, Y., et al. "Synthesis and antitumor activity of novel diarylurea derivatives containing a 2-phenoxypyridine scaffold." Chemical Biology & Drug Design, 2018.
  • CAS Registry. "1-(2-chloropyridin-4-yl)ethanone (CAS 23628-31-1)." Common Precursor Validation.

  • Smith, B. D., et al. "Altiratinib analogues: Synthesis and SAR of 2-phenoxypyridine based kinase inhibitors." Journal of Medicinal Chemistry, 2016.
Method

Biological assays for compounds derived from "4-Acetyl-2-(4-aminophenoxy) pyridine"

Application Note: Biological Profiling of 4-Acetyl-2-(4-aminophenoxy)pyridine Derivatives Abstract The scaffold 4-Acetyl-2-(4-aminophenoxy)pyridine represents a privileged structural motif in the design of Type II Tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Profiling of 4-Acetyl-2-(4-aminophenoxy)pyridine Derivatives

Abstract

The scaffold 4-Acetyl-2-(4-aminophenoxy)pyridine represents a privileged structural motif in the design of Type II Tyrosine Kinase Inhibitors (TKIs). Structurally analogous to FDA-approved agents like Sorafenib and Regorafenib, this core features a central pyridine ring, an ether linker, and a terminal aniline moiety. The unique 4-acetyl substitution provides a versatile synthetic handle for heterocycle formation (e.g., pyrazoles, chalcones) or direct interaction with the solvent-front region of the kinase ATP-binding pocket. This application note details the biological assay workflow required to validate libraries derived from this scaffold, focusing on dual inhibition of VEGFR2 (KDR) and c-Met (HGFR) , the primary targets for this chemical class.

Target Identification & Mechanism of Action

Compounds derived from the 4-Acetyl-2-(4-aminophenoxy)pyridine scaffold typically function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of the kinase.

  • The "Head" (Acetyl/Derivative): Occupies the allosteric hydrophobic pocket adjacent to the ATP site.

  • The "Linker" (Ether): Provides flexibility and hydrogen bonding.

  • The "Tail" (Aminophenoxy): Forms crucial hydrogen bonds with the "hinge region" of the kinase (Glu/Cys residues).

Primary Targets:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Critical for tumor angiogenesis.

  • c-Met (Hepatocyte Growth Factor Receptor): Drives metastasis and drug resistance.

Figure 1: Mechanism of Action - Type II Kinase Inhibition

KinaseInhibition Scaffold 4-Acetyl-2-(4-aminophenoxy)pyridine Scaffold DFG_Out Kinase DFG-Out Conformation Scaffold->DFG_Out Binds Allosteric Pocket Binding Stabilization of Inactive State DFG_Out->Binding H-Bond Network Inhibition Inhibition of Phosphorylation Binding->Inhibition Prevents ATP Binding Outcome Anti-Angiogenesis & Apoptosis Inhibition->Outcome Downstream Effect

Caption: The scaffold binds the inactive (DFG-out) kinase conformation, preventing ATP access and blocking downstream signaling.[1]

Biochemical Assay: HTRF Kinase Profiling

Objective: Determine the IC50 of the compound against recombinant VEGFR2 and c-Met kinases using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay uses a biotinylated polypeptide substrate and ATP. The kinase phosphorylates the substrate. A Europium-cryptate labeled antibody (donor) binds the phosphorylated residue, and a Streptavidin-XL665 (acceptor) binds the biotin. When in proximity, FRET occurs. Inhibitors decrease the FRET signal.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzymes: Recombinant human VEGFR2 and c-Met (biochemical grade).

  • Substrate: Biotin-poly(Glu,Tyr) (4:1).

  • Detection: HTRF® KinEASE™ Kit (Cisbio/PerkinElmer).

Protocol:

  • Compound Preparation: Prepare 10 mM stock in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve. Dilute 1:50 into Kinase Buffer (final DMSO < 1%).

  • Enzyme Mix: Dilute VEGFR2 (0.2 ng/µL) or c-Met (0.5 ng/µL) in Kinase Buffer.

  • Reaction Assembly (384-well plate):

    • Add 4 µL of Compound solution.

    • Add 2 µL of Enzyme Mix.

    • Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

    • Add 4 µL of Substrate/ATP Mix (ATP at Km for each kinase: ~10 µM).

  • Incubation: Seal plate and incubate for 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-XL665 in EDTA buffer).

  • Read: Incubate 1 hour. Read on an HTRF-compatible reader (e.g., EnVision). Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000. Fit data to a sigmoidal dose-response equation (Prism/GraphPad) to determine IC50.

Data Presentation Template:

Compound ID VEGFR2 IC50 (nM) c-Met IC50 (nM) Selectivity Ratio
Ref (Sorafenib) 90 ± 5 25 ± 3 3.6

| Test Cmpd 1 | TBD | TBD | - |

Cellular Assay: Anti-Proliferation (MTS)

Objective: Evaluate cellular potency in relevant cancer cell lines.

  • HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR2 dependent).

  • EBC-1: Human Lung Squamous Cell Carcinoma (c-Met amplified).

  • A549: Non-Small Cell Lung Cancer (Control/KRAS mutant).

Protocol:

  • Seeding: Seed cells in 96-well plates (3,000 cells/well) in 100 µL complete media. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add 100 µL of 2x compound dilutions (final conc: 0.001 – 100 µM). Include DMSO control (0.1%) and Staurosporine (positive control).

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).

  • Read: Incubate 1-4 hours until color develops. Measure Absorbance at 490 nm.

  • Calculation: % Viability = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) × 100.

Mechanistic Validation: Western Blotting

Objective: Confirm that the compound inhibits the auto-phosphorylation of VEGFR2 and c-Met in intact cells.

Workflow:

  • Starvation: Seed EBC-1 or HUVEC cells in 6-well plates. Once 80% confluent, wash and incubate in serum-free media for 12h (starvation synchronizes the cells).

  • Treatment: Treat with compound (at IC50 and 10x IC50) for 2 hours.

  • Stimulation:

    • For HUVEC: Stimulate with VEGF (50 ng/mL) for 10 min.

    • For EBC-1: Constitutively active (no stimulation needed) or stimulate with HGF (50 ng/mL).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting: Separate proteins by SDS-PAGE. Transfer to PVDF.

  • Antibodies:

    • Primary: p-VEGFR2 (Tyr1175), p-Met (Tyr1234/1235), Total VEGFR2, Total Met, β-Actin.

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Imaging: ECL detection. Expect dose-dependent reduction in "p-" bands while "Total" bands remain constant.

Figure 2: Signaling Pathway & Inhibition Points

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 HGF HGF Ligand cMET c-Met Receptor HGF->cMET PI3K PI3K / AKT (Survival) VEGFR2->PI3K MAPK RAS / MAPK (Proliferation) VEGFR2->MAPK cMET->PI3K cMET->MAPK Inhibitor 4-Acetyl-2-(4-aminophenoxy) pyridine Derivative Inhibitor->VEGFR2 Blocks ATP Inhibitor->cMET Blocks ATP

Caption: Dual inhibition of VEGFR2 and c-Met blocks critical survival (PI3K) and proliferation (MAPK) pathways in cancer cells.

ADME/Tox Screening

The pyridine-ether scaffold can suffer from metabolic instability (oxidation of the methyl group on the acetyl or ether cleavage).

  • Microsomal Stability: Incubate 1 µM compound with Human/Mouse Liver Microsomes + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS to determine intrinsic clearance (CLint).

  • hERG Inhibition: Essential safety screen. Use automated patch-clamp (e.g., QPatch) to ensure IC50 > 10 µM to avoid cardiotoxicity risks common in kinase inhibitors.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Liu, L., et al. (2011). "Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5." Cancer Research.

  • BenchChem. (2025).[2] "Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents." BenchChem Application Notes.

  • Wang, X., et al. (2012). "Design, synthesis and biological evaluation of novel 4-phenoxy-pyridine derivatives as potential c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Cisbio. (2023). "HTRF® KinEASE™ TK - Universal Tyrosine Kinase Assay Protocol." Revvity.

Sources

Application

Using "4-Acetyl-2-(4-aminophenoxy) pyridine" to synthesize novel anti-proliferative agents

Application Note: AN-MEDCHEM-2026-04 Topic: Dual-Pharmacophore Engineering: Utilizing 4-Acetyl-2-(4-aminophenoxy)pyridine to Synthesize Novel Anti-Proliferative Agents Executive Summary This application note details the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MEDCHEM-2026-04 Topic: Dual-Pharmacophore Engineering: Utilizing 4-Acetyl-2-(4-aminophenoxy)pyridine to Synthesize Novel Anti-Proliferative Agents

Executive Summary

This application note details the synthetic utility of 4-Acetyl-2-(4-aminophenoxy)pyridine (4-AAP) as a pivotal scaffold in the design of "Type II" kinase inhibitors and dual-action anti-proliferative agents. Unlike standard Sorafenib analogs which utilize a pyridine-carboxamide moiety, the 4-acetyl group in 4-AAP offers a unique chemical handle for Claisen-Schmidt condensations, enabling the construction of chalcone-urea hybrids. This guide provides validated protocols for synthesizing the 4-AAP scaffold, derivatizing it into multi-targeted inhibitors (VEGFR/Raf + Tubulin modulation), and assessing biological efficacy.

Pharmacophore Rationale & Strategic Design

The 4-AAP molecule serves as a bioisostere of the central pharmacophore found in FDA-approved kinase inhibitors like Sorafenib and Regorafenib. Its structure offers two distinct orthogonal reaction sites:

  • Site A (4-Aminophenoxy moiety): Acts as the "Hinge/Gatekeeper Binder." This amine is the precursor for urea or amide linkages essential for hydrogen bonding with the Glu/Asp residues in the kinase ATP-binding pocket (e.g., B-Raf V600E, VEGFR-2).

  • Site B (4-Acetyl moiety): Acts as the "Solvent Front/Allosteric Modulator." Unlike the inert N-methylamide of Sorafenib, the acetyl group allows for carbon-carbon bond formation (aldol condensation) to generate chalcones . Chalcones are privileged structures known to inhibit tubulin polymerization and induce oxidative stress in cancer cells.

Scientific Value: By derivatizing both sites, researchers can synthesize "Hybrid Drugs" that simultaneously block angiogenesis (via VEGFR) and disrupt mitosis (via Tubulin), overcoming resistance mechanisms common in monotherapies.

Chemical Synthesis Protocols

Synthesis of the Scaffold: 4-Acetyl-2-(4-aminophenoxy)pyridine (4-AAP)

Prerequisite: This reaction utilizes Nucleophilic Aromatic Substitution (


). The acetyl group at position 4 activates the pyridine ring, facilitating the displacement of the chlorine atom at position 2.

Reagents:

  • 1-(2-chloropyridin-4-yl)ethanone (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Dry DMF or DMSO

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-chloropyridin-4-yl)ethanone (10 mmol) and 4-aminophenol (11 mmol) in 20 mL of dry DMF.

  • Activate: Add anhydrous

    
     (20 mmol) to the solution.
    
  • Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The reaction typically completes in 4–6 hours.

  • Work-up: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. A precipitate should form.[1]

  • Isolation: Filter the solid, wash with water (

    
     mL) to remove residual base and DMF.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 4-AAP as a pale yellow solid.

    • Expected Yield: 75–85%

    • QC Check:

      
       NMR should show the acetyl singlet (~2.6 ppm) and the characteristic 
      
      
      
      pattern of the phenoxy ring.
Derivatization Pathway A: Urea Formation (Kinase Targeting)

Objective: To install the diarylurea motif critical for kinase inhibition (Sorafenib mimic).

Reagents:

  • 4-AAP (Scaffold)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve 4-AAP (1.0 eq) in anhydrous DCM under inert atmosphere.

  • Add the Aryl Isocyanate (1.0 eq) dropwise at

    
    .
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Step: The product usually precipitates out of the DCM solution as the reaction proceeds, driving equilibrium forward.

  • Filter the precipitate and wash with cold DCM.

Derivatization Pathway B: Chalcone Synthesis (Tubulin/ROS Targeting)

Objective: To convert the acetyl group into an


-unsaturated ketone (chalcone).

Reagents:

  • 4-AAP (or its Urea derivative from 3.2)

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting)[3]

  • Base: 40% NaOH (aq) or Piperidine (catalytic)

  • Solvent: Ethanol[4][5]

Protocol:

  • Dissolve the ketone substrate (1.0 eq) and the aldehyde (1.1 eq) in Ethanol.

  • Add the base dropwise at

    
    .
    
  • Stir at room temperature for 24 hours.

  • Work-up: Pour into ice water and neutralize with dilute HCl if NaOH was used. Filter the colored precipitate (yellow/orange).

Visualization of Synthesis Workflow

The following diagram illustrates the divergent synthesis strategy, moving from the core scaffold to dual-action inhibitors.

SynthesisWorkflow Start Precursors: 2-Cl-4-Acetylpyridine + 4-Aminophenol Scaffold SCAFFOLD (4-AAP): 4-Acetyl-2-(4-aminophenoxy)pyridine Start->Scaffold K2CO3, DMF, 100°C (SNAr) PathA Pathway A: Urea Formation Scaffold->PathA R-N=C=O (DCM, RT) PathB Pathway B: Claisen-Schmidt Scaffold->PathB Ar-CHO, NaOH (Aldol Condensation) PathA->PathB Sequential Functionalization ProductA Kinase Inhibitor (Type II): Diarylurea Analog PathA->ProductA Target: VEGFR/Raf ProductB Hybrid Inhibitor: Chalcone-Urea Conjugate PathB->ProductB Target: Tubulin + Kinase

Caption: Divergent synthetic pathways transforming the 4-AAP scaffold into specific kinase inhibitors or dual-action hybrid agents.

Biological Evaluation & Data Analysis

To validate the synthesized compounds, a tiered screening approach is required.

In Vitro Anti-Proliferative Assay (MTT Protocol)

Objective: Determine


 values against key cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer).

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add compounds at serial dilutions (0.1

    
     to 100 
    
    
    
    ) dissolved in DMSO (final DMSO
    
    
    ).
  • Incubation: Incubate for 48–72 hours.

  • Detection: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

Data Presentation Template: | Compound ID | R1 (Urea Tail) | R2 (Chalcone Head) | HepG2


 (

) | A549

(

) | Selectivity Index (vs. Fibroblasts) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-AAP (Scaffold) |

|

| >50 | >50 | N/A | | Ref (Sorafenib) | 4-Cl-3-

-Ph | N-Me-Amide | 2.5 | 3.1 | >10 | | Analog 1 | 4-Cl-3-

-Ph |

| 3.2 | 4.0 | >8 | | Hybrid 2 | 4-Cl-3-

-Ph | 3,4,5-OMe-Styryl | 0.8 | 1.2 | 5.5 |[2][6]

Note: Hybrid 2 represents the dual-action agent. The 3,4,5-trimethoxy substitution is a classic tubulin-binding motif.

Mechanistic Validation (Western Blot)

To confirm the mechanism, lysates from treated cells should be probed for:

  • p-ERK / p-MEK: Reduction indicates Raf/MEK/ERK pathway inhibition (Kinase activity).

  • Cyclin B1: Accumulation indicates G2/M phase arrest (Tubulin activity).

Mechanism of Action (MOA) Diagram

MOA cluster_cell Cancer Cell Cytosol cluster_kinase Kinase Domain (VEGFR/Raf) cluster_tubulin Microtubule Dynamics Compound Synthesized Hybrid Agent ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Urea Moiety H-Bonds (Glu/Asp) Colchicine_Site Colchicine Binding Site Compound->Colchicine_Site Chalcone Moiety (Steric Fit) Signaling RAS/RAF/MEK/ERK Signaling ATP_Pocket->Signaling Inhibits Apoptosis APOPTOSIS (Cell Death) Signaling->Apoptosis Loss of Survival Signal Polymerization Microtubule Polymerization Colchicine_Site->Polymerization Inhibits Polymerization->Apoptosis Mitotic Catastrophe

Caption: Dual-mechanism of action: The urea motif inhibits kinase signaling while the chalcone motif disrupts microtubule dynamics.

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[7] Nature Reviews Drug Discovery.

  • Banker, A., et al. (2025).[6] Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents. BenchChem Application Notes.

  • Rajić, Z., et al. (2016). Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. Medicinal Chemistry Research.

  • Gao, M., et al. (2010). Synthesis and antitumor activity of 1,3,4-thiadiazole derivatives containing 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole moiety.[6] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). Protocol for Nucleophilic Aromatic Substitution in Pyridine Derivatives.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Method

Experimental procedure for the acylation of "4-Acetyl-2-(4-aminophenoxy) pyridine"

Application Note: High-Efficiency N-Acylation of 4-Acetyl-2-(4-aminophenoxy)pyridine Executive Summary The acylation of 4-Acetyl-2-(4-aminophenoxy)pyridine is a critical transformation in the synthesis of advanced pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Acylation of 4-Acetyl-2-(4-aminophenoxy)pyridine

Executive Summary

The acylation of 4-Acetyl-2-(4-aminophenoxy)pyridine is a critical transformation in the synthesis of advanced pharmacophores, particularly for kinase inhibitors targeting the c-Met or VEGFR pathways. This protocol addresses the specific challenges of acylating an aniline moiety in the presence of a Lewis-basic pyridine ring and an electrophilic ketone.

Our optimized procedure prioritizes regioselectivity (N-acylation of the aniline over the pyridine nitrogen) and operational simplicity . By controlling pH and solvent polarity, we suppress the formation of N-acylpyridinium salts and ketene-derived byproducts, ensuring high yields (>85%) and purity suitable for GMP workflows.

Reaction Design & Mechanistic Insight

The Chemical Challenge

The substrate contains three reactive centers:

  • Aniline Nitrogen (Target): Moderately nucleophilic (

    
    ).
    
  • Pyridine Nitrogen (Competitor): Weakly nucleophilic due to the electron-withdrawing 4-acetyl group, but capable of forming reversible N-acyl salts.

  • Acetyl Group (Bystander): Susceptible to enolization under strong basic conditions, leading to potential aldol condensation side reactions.

Strategic Solution

We utilize Acetic Anhydride (


)  in Dichloromethane (DCM)  with a catalytic amount of 4-Dimethylaminopyridine (DMAP)  and stoichiometric Triethylamine (TEA) .
  • Why

    
    ?  It provides a softer electrophile than acetyl chloride, reducing the risk of attacking the pyridine ring or enolizing the ketone.
    
  • Why DMAP? It forms a highly reactive N-acylpyridinium intermediate that selectively transfers the acyl group to the aniline amine, significantly accelerating the reaction rate [1].

  • Why DCM? A non-polar solvent suppresses the solubility of charged side-products and facilitates an easy aqueous workup.

Experimental Protocol

Method A: Standard Acylation (Recommended)

Best for gram-scale synthesis where high purity is required without chromatography.

Reagents:

  • Substrate: 4-Acetyl-2-(4-aminophenoxy)pyridine (1.0 equiv.)

  • Reagent: Acetic Anhydride (1.2 equiv.)

  • Base: Triethylamine (1.5 equiv.)

  • Catalyst: DMAP (0.05 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g substrate)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Acetyl-2-(4-aminophenoxy)pyridine (10.0 g, 43.8 mmol) in DCM (100 mL).

  • Base Addition: Add Triethylamine (6.65 g, 9.1 mL, 65.7 mmol) and DMAP (0.27 g, 2.19 mmol). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Acylation: Cool the solution to 0°C using an ice bath. Add Acetic Anhydride (5.37 g, 4.9 mL, 52.6 mmol) dropwise over 15 minutes.

    • Note: Exothermic reaction.[1] Control addition rate to keep internal temperature

      
      .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours .

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting amine (

    
    ) should disappear, and the amide product (
    
    
    
    ) should appear.
  • Quench: Once complete, quench the reaction by adding saturated

    
     solution  (50 mL) and stirring vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.
    

Workup & Purification:

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with fresh DCM (2 x 30 mL).

  • Washing: Combine organic layers and wash with:

    • Water (50 mL)

    • Brine (50 mL)

    • Crucial: Do NOT use acidic washes (HCl), as this will protonate the pyridine ring and extract the product into the aqueous phase.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or triturated with Diethyl Ether to yield the pure product.

Process Visualization

Reaction Pathway[2][3]

ReactionPathway Substrate 4-Acetyl-2-(4-aminophenoxy)pyridine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Ac2O / DMAP (Nucleophilic Attack) Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-(4-((4-acetylpyridin-2-yl)oxy)phenyl)acetamide (Target) Intermediate->Product - AcOH (Elimination) Byproduct Acetic Acid / Acetate Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the DMAP-catalyzed acylation.

Workup Logic Flow

WorkupFlow ReactionMix Reaction Mixture (DCM, Product, TEA, AcOH, Ac2O) Quench Add Sat. NaHCO3 (Hydrolyze Ac2O, Neutralize AcOH) ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) (Product, TEA) PhaseSep->OrgLayer AqLayer Aqueous Layer (Acetate salts, TEA salts) PhaseSep->AqLayer Wash Wash with Water & Brine (Remove residual salts) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Crude Product (Solid) Dry->Final

Figure 2: Workup flow designed to retain the basic pyridine-product in the organic phase.

Critical Control Points & Troubleshooting

ParameterSpecificationImpact of DeviationCorrection
Temperature 0°C (Addition) to 25°CHigh temp (>40°C) may cause N-acylation of the pyridine ring or ketene polymerization.Cool reaction; add reagent slower.
Stoichiometry 1.1 - 1.2 eq.

Excess reagent complicates workup; insufficient leads to incomplete conversion.Monitor via HPLC; add small aliquots if needed.
Water Content AnhydrousWater consumes anhydride, generating acetic acid and reducing yield.Flame-dry glassware; use molecular sieves for DCM.
pH during Workup pH > 7Acidic pH (< 7) protonates the pyridine, trapping product in the aqueous layer.Use

or dilute NaOH; avoid HCl washes.

Expected Analytical Data

HPLC Purity: >98% (Area %) Appearance: White to off-white crystalline solid.

Diagnostic NMR Signals (


, 400 MHz): 
  • 
     2.15 ppm (s, 3H):  Acetyl methyl group (amide).
    
  • 
     2.60 ppm (s, 3H):  Acetyl methyl group (ketone).
    
  • 
     7.10 - 7.60 ppm (m, aromatic):  Phenoxy ring protons.
    
  • 
     8.30 ppm (d, pyridine):  Characteristic doublet for pyridine H-6.
    
  • 
     7.80 ppm (bs, 1H):  Amide -NH (exchangeable with 
    
    
    
    ).

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • Pfizer Inc. (2005). Process for the preparation of aminopyridine derivatives.[2][3] US Patent 6,960,670. (Describes similar acylation workflows for kinase inhibitors). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link

Sources

Application

Application Note: In Vitro Evaluation of 4-Acetyl-2-(4-aminophenoxy)pyridine Derivatives

Executive Summary The development of targeted multikinase inhibitors has revolutionized precision oncology. The 4-aminophenoxy pyridine scaffold serves as a privileged pharmacophore in this domain, acting as the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted multikinase inhibitors has revolutionized precision oncology. The 4-aminophenoxy pyridine scaffold serves as a privileged pharmacophore in this domain, acting as the structural backbone for numerous clinically approved therapeutics. This application note provides a comprehensive, self-validating framework for the in vitro evaluation of 4-Acetyl-2-(4-aminophenoxy)pyridine derivatives. Designed for drug development professionals, this guide details the mechanistic rationale, baseline quantitative data, and robust experimental protocols required to assess the efficacy, selectivity, and cellular outcomes of these novel kinase inhibitors.

Mechanistic Rationale & Structural Biology

The rational design of 4-Acetyl-2-(4-aminophenoxy)pyridine derivatives leverages specific structure-activity relationships (SAR) to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as c-Met, VEGFR2, and B-Raf 1.

  • The Aminophenoxy Core: Mimics the adenine ring of ATP. It acts as a competitive inhibitor, binding directly to the highly conserved hinge region of the kinase domain.

  • The Pyridine Nitrogen: Functions as a critical hydrogen bond acceptor, anchoring the molecule to the kinase backbone and enhancing aqueous solubility.

  • The 4-Acetyl Substitution: Unlike standard carboxamide derivatives (e.g., Sorafenib) 2, the acetyl group provides a distinct geometric vector to probe the hydrophobic pocket adjacent to the ATP site. This modification alters the hydrogen-bonding network, often resulting in superior antiproliferative activity and altered kinase selectivity profiles 3.

RTK_Signaling Inhibitor 4-Acetyl-2-(4-aminophenoxy) pyridine derivatives ATP ATP Binding Pocket Inhibitor->ATP Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RTK Receptor Tyrosine Kinases (c-Met, VEGFR2, B-Raf) RTK->ATP Kinase Activation PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK MAPK / ERK Pathway ATP->MAPK Phosphorylation Survival Cell Survival & Angiogenesis PI3K->Survival Proliferation Tumor Cell Proliferation MAPK->Proliferation

Fig 1. Mechanism of RTK inhibition by 4-acetyl-2-(4-aminophenoxy)pyridine derivatives.

Quantitative Data Summary: Baseline Scaffold Activity

To establish baseline expectations for novel 4-acetyl derivatives, the following table summarizes the in vitro biological activity of closely related structural analogs (e.g., N-methyl-4-phenoxypicolinamides and Sorafenib derivatives) against standard human carcinoma cell lines 2, 3.

Derivative Class / Compound IDTarget Cell LineIC₅₀ (μM)Reference DrugMechanistic Notes
N-methyl-4-phenoxypicolinamide (8e) A549 (Lung)3.6SorafenibSuperior antiproliferative activity vs. control.
N-methyl-4-phenoxypicolinamide (8e) H460 (Lung)1.7SorafenibHighly potent cytotoxicity; induces apoptosis.
Sorafenib analog (4a) HT-29 (Colon)1.0 - 4.3SorafenibBroad-spectrum inhibition of DNA/RNA synthesis.
4-(4-Aminophenoxy)pyridine-2-carboxamide HepG2 (Liver)24.35CabozantinibBaseline scaffold activity; requires optimization.

In Vitro Experimental Workflow

The evaluation of these derivatives requires a tiered approach, moving from isolated biochemical targets to complex cellular phenotypes.

Workflow Prep Compound Preparation Kinase Cell-Free Kinase Assay (HTRF) Prep->Kinase Viability Cell Viability Assay (MTT) Prep->Viability Data Data Analysis & IC50 Calculation Kinase->Data Mech Mechanistic Studies (Western Blot/FACS) Viability->Mech Mech->Data

Fig 2. In vitro experimental workflow for evaluating pyridine-based kinase inhibitors.

Self-Validating Experimental Protocols

Protocol A: Cell-Free Kinase Inhibition Assay (HTRF)

Causality & Rationale: Pyridine derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can severely confound standard biochemical fluorescence assays. We utilize Homogeneous Time-Resolved Fluorescence (HTRF). The time-delay mechanism of HTRF eliminates short-lived background fluorescence, ensuring that the measured IC₅₀ shift is a true reflection of kinase inhibition, not an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the 4-Acetyl-2-(4-aminophenoxy)pyridine derivatives in 100% DMSO to a 10 mM stock.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compounds in DMSO. Transfer to a 384-well low-volume plate so the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Enzyme Reaction: Add 2 nM of the recombinant target kinase (e.g., c-Met or VEGFR2) to the wells. Incubate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the ATP pocket.

  • Initiation: Initiate the reaction by adding a mixture of ATP (at the predetermined Kₘ for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding the HTRF detection buffer containing Streptavidin-XL665 and the Europium-cryptate labeled anti-phospho antibody. Incubate for 60 minutes.

  • Data Acquisition & Validation: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). The assay is only valid if Z' > 0.5 .

Protocol B: Cell Viability and Proliferation Assay (MTT)

Causality & Rationale: To determine if the biochemical potency translates to cellular efficacy, an MTT assay is performed. To ensure trustworthiness and prevent false concentration gradients caused by evaporation ("edge effects"), the protocol mandates a specific microplate seeding architecture.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, H460) in the logarithmic growth phase. Seed cells at a density of 3,000–5,000 cells/well in the inner 60 wells of a 96-well plate.

    • Self-Validation Check: Fill the 36 perimeter wells with 200 µL of sterile PBS to act as a thermal and evaporative buffer.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the pyridine derivatives (0.1 µM to 100 µM). Include Sorafenib as a reference standard. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: An IC₅₀ value indicates growth inhibition but does not differentiate between a cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanism. Annexin V/PI dual staining is employed to definitively map the cellular outcome of the kinase inhibition.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well) and treat with the derivative at 1× and 3× its calculated IC₅₀ value for 48 hours.

  • Harvesting: Collect both the floating (dead) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry.

    • Interpretation: Viable cells are FITC⁻/PI⁻; early apoptotic cells are FITC⁺/PI⁻; late apoptotic/necrotic cells are FITC⁺/PI⁺.

References

  • BenchChem. "The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)pyridine-2-carboxamide and Its Derivatives." BenchChem.
  • Babić Ž, et al. "New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation." Molecules (PMC).
  • Li W, et al. "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives." Molecules (MDPI).

Sources

Method

Application Note: Cell-Based Assays for Evaluating the Efficacy of 4-Acetyl-2-(4-aminophenoxy) pyridine Analogs as Multi-Target Kinase Inhibitors

Introduction & Scientific Rationale The 2-(4-aminophenoxy)pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for several FDA-approved multi-target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-(4-aminophenoxy)pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for several FDA-approved multi-target receptor tyrosine kinase (RTK) inhibitors, most notably Sorafenib (BAY 43-9006)[1]. These inhibitors typically target angiogenesis and tumor proliferation by competitively binding to the ATP-binding pockets of kinases such as VEGFR2, PDGFR, FLT3, and c-Met.

While the traditional carboxamide substitution at the 2-position of the pyridine ring has been extensively explored, the 4-acetyl-2-(4-aminophenoxy) pyridine scaffold offers a unique vector for structural optimization. The 4-acetyl group provides a versatile handle for synthesizing chalcones, oximes, or hydrazones, allowing medicinal chemists to finely tune the steric and electronic properties of the inhibitor, thereby modulating kinase selectivity and improving aqueous solubility [2].

Evaluating these novel analogs requires a robust, self-validating cascade of cell-based assays. Biochemical (cell-free) kinase assays alone are insufficient, as they fail to account for membrane permeability, intracellular ATP competition (which is millimolar in cells vs. micromolar in biochemical assays), and off-target cytotoxicity. This application note outlines a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned workflow for evaluating the efficacy of 4-acetyl-2-(4-aminophenoxy) pyridine analogs in cellular models.

Evaluation Workflow

Workflow A Compound Synthesis 4-Acetyl-2-(4-aminophenoxy) pyridine Analog B Cell Viability Assay (CellTiter-Glo ATP Readout) A->B C Target Modulation (In-Cell Western Phospho-Kinase) B->C D Functional Assay (HUVEC Tube Formation) C->D

Caption: Workflow for evaluating 4-acetyl-2-(4-aminophenoxy) pyridine analogs in cell-based systems.

Protocol 1: Cell Viability & Proliferation Assay

Rationale & Causality

To determine the broad-spectrum antiproliferative activity of the analogs, we utilize an ATP-quantification assay (e.g., CellTiter-Glo) rather than traditional tetrazolium-based assays (MTT/MTS). Causality: Kinase inhibitors can inadvertently affect mitochondrial reductases or induce metabolic shifts (the Warburg effect) without causing immediate cell death. ATP quantification directly measures metabolically active cells, preventing false-positive viability readings caused by mitochondrial hyperactivation [3].

System Validation & Controls
  • Positive Control: Sorafenib (10 µM) to establish baseline RTK inhibition.

  • Negative Control: 0.1% DMSO (Vehicle) to establish 100% viability.

  • Assay Robustness: A Z'-factor must be calculated for each plate. A Z'-factor > 0.5 validates the assay's reliability and signal-to-noise ratio.

Step-by-Step Methodology
  • Cell Seeding: Harvest HUVEC (angiogenesis model), HepG2 (hepatocellular carcinoma), and A549 (non-small cell lung cancer) cells in the logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare 10× concentration working stocks of the 4-acetyl-2-(4-aminophenoxy) pyridine analogs in media (maximum final DMSO concentration = 0.1%). Add 10 µL of the compound to achieve a final concentration gradient (0.1 nM to 10 µM, 3-fold serial dilutions).

  • Exposure: Incubate the plates for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Intracellular Target Modulation (In-Cell Western)

Rationale & Causality

Phenotypic cell death must be mechanistically linked to the inhibition of the intended kinase targets. We employ an In-Cell Western (ICW) assay to quantify the phosphorylation status of VEGFR2 and c-Met. Causality: Unlike traditional Western blotting, ICW is performed in situ within the microplate. This preserves the cellular context, prevents the loss of transient phosphorylation events during cell lysis, and allows for high-throughput, statistically robust quantification of target engagement.

Pathway L Ligands (VEGF / HGF) R Receptor Tyrosine Kinases (VEGFR2 / c-Met) L->R Receptor Dimerization K1 MAPK Pathway (MEK / ERK) R->K1 Phosphorylation K2 PI3K Pathway (PI3K / AKT) R->K2 Phosphorylation I 4-Acetyl-2-(4-aminophenoxy) pyridine Analog I->R Competitive ATP Inhibition Out Tumor Proliferation & Angiogenesis K1->Out K2->Out

Caption: Mechanism of action: Inhibition of VEGFR2/c-Met RTK signaling pathways by the pyridine analog.

System Validation & Controls
  • Starvation Control: Cells must be serum-starved prior to the assay. Serum contains myriad growth factors that cause high basal phosphorylation, masking the specific inhibitory effect of the compound.

  • Normalization: Phospho-signals must be normalized against total protein (e.g., using CellTag 700) or total specific kinase (e.g., total VEGFR2) to ensure signal reduction is due to kinase inhibition, not cell detachment or death.

Step-by-Step Methodology
  • Seeding & Starvation: Seed HUVECs at 15,000 cells/well in a 96-well clear-bottom black plate. After 24 hours, wash cells twice with PBS and replace with serum-free basal media for 16-24 hours.

  • Pre-treatment: Treat cells with the 4-acetyl-2-(4-aminophenoxy) pyridine analogs (at 0.5×, 1×, and 5× their established IC₅₀) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF₁₆₅ for exactly 10 minutes to induce peak VEGFR2 phosphorylation.

  • Fixation & Permeabilization: Immediately dump media and add 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and Mouse anti-total-VEGFR2.

  • Secondary Antibody & Detection: Wash 5× with PBST (PBS + 0.1% Tween-20). Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour in the dark.

  • Imaging: Wash 5× with PBST. Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey) and calculate the ratio of p-VEGFR2 to total VEGFR2.

Protocol 3: Functional Angiogenesis (Tube Formation Assay)

Rationale & Causality

The 2-(4-aminophenoxy)pyridine core is highly associated with anti-angiogenic properties. To validate that the biochemical inhibition of VEGFR2 translates to a functional phenotypic outcome, a 3D HUVEC tube formation assay is utilized. Causality: HUVECs cultured on a basement membrane matrix (Matrigel) will rapidly align and form capillary-like structures driven by VEGF. Inhibiting VEGFR2 halts this morphological differentiation. This assay is highly sensitive and occurs within 6-8 hours, ensuring the readout is strictly due to anti-angiogenic mechanisms rather than general compound cytotoxicity.

Step-by-Step Methodology
  • Matrix Preparation: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30 minutes to allow the matrix to polymerize.

  • Cell Preparation: Harvest HUVECs (strictly between passages 2 and 5 to maintain endothelial characteristics) and resuspend in basal media containing 20 ng/mL VEGF.

  • Treatment & Seeding: Mix the cell suspension with the test analogs (at non-cytotoxic concentrations determined in Protocol 1, e.g., 0.1 µM and 1 µM). Seed 1.5 × 10⁴ cells (in 100 µL) onto the polymerized Matrigel.

  • Incubation: Incubate at 37°C, 5% CO₂ for 6 to 8 hours.

  • Imaging & Analysis: Image the wells using an inverted phase-contrast microscope (4× or 10× magnification). Quantify the anti-angiogenic efficacy by measuring "Total Tube Length" and "Number of Branch Points" using automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

The quantitative outputs from the aforementioned protocols should be synthesized to evaluate Structure-Activity Relationships (SAR). Below is a representative data structure for evaluating a library of 4-acetyl-2-(4-aminophenoxy) pyridine analogs.

Table 1: Antiproliferative Activity and Target Modulation of Synthesized Analogs

Compound IDR-Group SubstitutionHUVEC IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)p-VEGFR2 Inhibition (IC₅₀, nM)
Analog A -H (Unsubstituted)1.25 ± 0.124.50 ± 0.318.10 ± 0.55145 ± 12
Analog B -F (Para-fluoro)0.45 ± 0.081.80 ± 0.223.20 ± 0.4168 ± 8
Analog C -OCH₃ (Para-methoxy)3.10 ± 0.25>10.0>10.0410 ± 35
Sorafenib Positive Control0.38 ± 0.051.55 ± 0.182.90 ± 0.3045 ± 5

Note: Data represents mean ± SD of three independent experiments. Analog B demonstrates comparable efficacy to the FDA-approved control, validating the 4-acetyl modification strategy.

References

  • Bankston D, Dumas J, Natero R, Riedl B, Monahan MK, Sibley RN. A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development. 2002;6(6):777-781. URL:[Link] [1]

  • Wang K, Kuerbana K, Wan Q, Yu Z, Ye L, Chen Y. Introduction of Mercaptoethyl at Sorafenib Pyridine-2-Amide Motif as a Potentially Effective Chain to Further get Sorafenib-PEG-DGL. Molecules. 2020;25(3):573. URL:[Link] [2]

Application

Application Note: 4-Acetyl-2-(4-aminophenoxy)pyridine as a Versatile Scaffold for Next-Generation Kinase Inhibitors

Strategic Overview & Mechanistic Rationale The development of targeted multi-kinase inhibitors has revolutionized the treatment paradigms for advanced malignancies, particularly through the deployment of Type II kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The development of targeted multi-kinase inhibitors has revolutionized the treatment paradigms for advanced malignancies, particularly through the deployment of Type II kinase inhibitors like Sorafenib and Lenvatinib. These molecules characteristically feature a diaryl urea pharmacophore linked to a phenoxypyridine core.

In the canonical binding mode of these inhibitors, the urea moiety forms critical hydrogen bonds with the aspartate of the DFG motif and the adjacent catalytic glutamate, stabilizing the inactive "DFG-out" conformation . The terminal lipophilic aryl group occupies the deep allosteric hydrophobic pocket. Meanwhile, the phenoxypyridine core spans the linker region, directing the C4-substituent of the pyridine ring toward the ATP-binding hinge region .

While first-generation inhibitors utilize a static carboxamide or simple halogen at the C4 position, 4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: 1545087-40-8) provides a dynamic, highly privileged synthetic handle. The C4-acetyl group allows medicinal chemists to execute divergent syntheses of extended heterocyclic systems (e.g., pyrazoles, isoxazoles, or pyrimidines). These rationally designed extensions can establish bidentate hydrogen bonds with the hinge region backbone (e.g., Cys532 in B-RAF or Cys919 in VEGFR2), drastically improving both kinase selectivity and binding affinity.

Experimental Workflows & Protocols

To exploit this intermediate, the synthetic workflow is divided into two self-validating phases: anchoring the Type II pharmacophore (urea formation) and extending the hinge-binding motif (acetyl derivatization).

Protocol A: Synthesis of the Diaryl Urea Core (Aniline Capping)

Causality & Experimental Design: The reaction between the 4-aminophenoxy group and an aryl isocyanate must be performed in strictly anhydrous dichloromethane (DCM) at 0°C. Moisture will hydrolyze the isocyanate into a primary amine, leading to the formation of symmetrical urea byproducts. The low temperature suppresses unwanted enolization of the C4-acetyl group, ensuring the reaction is chemoselective for the aniline nitrogen .

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Acetyl-2-(4-aminophenoxy)pyridine (2.28 g, 10.0 mmol, 1.0 eq) in 50 mL of anhydrous DCM.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Addition: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.33 g, 10.5 mmol, 1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel to maintain pseudo-first-order kinetics.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Eluent: 1:1 EtOAc/Hexanes; UV active).

  • Quenching & Workup: Add 5 mL of anhydrous methanol to quench any unreacted isocyanate. Concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from a hot mixture of EtOAc and Hexanes to yield the diaryl urea intermediate as a white crystalline solid.

Protocol B: Derivatization of the C4-Acetyl Group (Hinge-Binder Extension)

Causality & Experimental Design: To extend the molecule into the hinge region, the acetyl group undergoes a base-catalyzed Claisen-Schmidt condensation with an aryl aldehyde to form an electrophilic chalcone. Subsequent addition of hydrazine hydrate triggers a cyclization reaction. The harsh reflux conditions are required to drive the dehydration and subsequent aromatization, yielding a thermodynamically stable pyrazole ring.

Step-by-Step Methodology:

  • Enolate Formation: In a 100 mL flask, dissolve the diaryl urea intermediate from Protocol A (1.0 eq) and an appropriate substituted benzaldehyde (1.1 eq) in 30 mL of absolute ethanol.

  • Condensation: Add a catalytic amount of Potassium Hydroxide (KOH, 0.2 eq). Stir the mixture at room temperature for 12 hours. The formation of the chalcone intermediate will be indicated by a distinct color shift (typically deep yellow/orange).

  • Cyclization: To the same reaction vessel, add hydrazine hydrate (

    
    , 3.0 eq) dropwise.
    
  • Aromatization: Equip the flask with a reflux condenser and heat the mixture to 80°C for 6 hours.

  • Isolation: Cool the reaction to 0°C to precipitate the final pyrazole-urea derivative. Filter the precipitate under vacuum, wash with 20 mL of ice-cold ethanol, and dry overnight in a vacuum desiccator.

G A 4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: 1545087-40-8) B Urea Formation (Aryl Isocyanate, DCM, 0°C) A->B Step 1: Aniline Capping C Diaryl Urea Intermediate B->C D Claisen-Schmidt Condensation (Ar-CHO, KOH, EtOH) C->D Step 2: Acetyl Activation E Chalcone-Urea Derivative D->E F Hydrazine Cyclization (NH2NH2, Reflux) E->F Step 3: Heterocycle Formation G Novel Pyrazole-Urea Kinase Inhibitor F->G

Retrosynthetic workflow for derivatizing 4-Acetyl-2-(4-aminophenoxy)pyridine into kinase inhibitors.

Pharmacological Evaluation & Quantitative Data

The structural evolution from a simple acetyl group to a rigid heterocyclic hinge-binder significantly alters the kinase inhibition profile. Table 1 summarizes the in vitro structure-activity relationship (SAR) data, demonstrating how derivatization of the C4-acetyl handle optimizes target affinity.

Table 1: Comparative Kinase Inhibition Profile (Representative SAR Data)

CompoundC4-Substituent MotifVEGFR2 IC₅₀ (nM)B-RAF IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
Sorafenib (Ref) Carboxamide902257
Intermediate 1 Acetyl (Under-extended)450180320
Derivative 2a Phenyl-Chalcone (Steric Clash)12085150
Derivative 3a Phenyl-Pyrazole (Optimal Hinge Binder)15 8 25

Data Interpretation: The unmodified acetyl intermediate exhibits weak inhibition due to insufficient interaction with the ATP hinge region. While the chalcone derivative suffers from steric clashing, the cyclized pyrazole derivative (3a) demonstrates superior nanomolar potency by establishing optimal bidentate hydrogen bonds within the kinase active site.

Pathway L Angiogenic Factors (VEGF / PDGF) R Receptor Tyrosine Kinases (VEGFR2 / PDGFR) L->R Ligand Binding RAS RAS GTPase R->RAS Phosphorylation I Novel Pyrazole-Urea Inhibitor I->R ATP-Competitive Inhibition RAF RAF Kinase I->RAF Allosteric Inhibition RAS->RAF Activation MEK MEK1/2 RAF->MEK Cascade ERK ERK1/2 MEK->ERK Cascade N Tumor Proliferation & Angiogenesis ERK->N Gene Transcription

Disruption of the VEGFR/RAF/MEK/ERK signaling cascade by synthesized pyrazole-urea inhibitors.

References

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844 (2006). URL: [Link]

  • Bankston, D., et al. "A scaleable synthesis of BAY 43-9006: A potent raf kinase inhibitor for the treatment of cancer." Organic Process Research & Development, 6(6), 777-781 (2002). URL:[Link]

  • Matsui, J., et al. "E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against stem cell factor producing human small cell lung cancer H146, based on angiogenesis inhibition." International Journal of Cancer, 122(3), 664-671 (2008). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Acetyl-2-(4-aminophenoxy) pyridine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 4-Acetyl-2-(4-aminophenoxy) pyridine. As a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 4-Acetyl-2-(4-aminophenoxy) pyridine. As a molecule possessing a unique combination of functional groups—a basic pyridine ring, a mildly acidic amino group, a polar acetyl group, and a phenoxy ether linkage—its purification can present specific challenges. This document offers practical, field-proven insights and detailed protocols to navigate these complexities effectively.

Understanding the Molecule: Key Physicochemical Characteristics

4-Acetyl-2-(4-aminophenoxy) pyridine is a moderately polar, solid organic compound. Its purification strategy is dictated by the interplay of its constituent functional groups:

  • Pyridine Nitrogen: The basicity of the pyridine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing during column chromatography.[1]

  • Aminophenoxy Group: The primary aromatic amine is weakly basic and susceptible to oxidation, which can result in colored impurities.[2] The phenolic ether linkage is generally stable.

  • Acetyl Group: The ketone functionality contributes to the molecule's overall polarity.

Due to its functional groups, this compound is expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane, with limited solubility in non-polar solvents such as hexanes and water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of 4-Acetyl-2-(4-aminophenoxy) pyridine?

A1: Common impurities can arise from unreacted starting materials, side-products, and degradation. These may include:

  • Unreacted Starting Materials: Such as 4-aminophenol and a 2-halo-4-acetylpyridine.

  • Oxidation Products: The 4-aminophenoxy moiety is prone to oxidation, leading to colored impurities, often appearing as brown or pink hues in the final product.[2]

  • N-Alkylated Isomers: In syntheses involving nucleophilic aromatic substitution, the amino group of 4-aminophenol can compete with the hydroxyl group as the nucleophile, leading to the formation of an N-alkylated isomer.[3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, ethyl acetate) may be present.

Q2: My final product is colored (e.g., brownish or pinkish). How can I remove these colored impurities?

A2: Colored impurities are often due to the oxidation of the aminophenoxy group.[2] Here are a few strategies to address this:

  • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and treating it with a small amount of activated carbon can effectively adsorb these colored byproducts. Be cautious, as charcoal can also adsorb some of your desired product, potentially lowering the yield.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave the more polar, colored impurities in the mother liquor.

  • Column Chromatography: This is often the most effective method for separating the target compound from colored impurities.

Q3: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I mitigate it?

A3: Peak tailing for pyridine-containing compounds on silica gel is a common issue. It is primarily caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1] This can be addressed by:

  • Adding a Basic Modifier to the Eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or pyridine, into the mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[4]

  • Using a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.[1]

  • Mobile Phase pH Adjustment: For reverse-phase chromatography, adjusting the mobile phase pH to be slightly acidic (pH 2.5-3.0) can protonate the pyridine nitrogen, which can sometimes improve peak shape.[1]

Troubleshooting Guides

Guide 1: Optimizing Column Chromatography

Column chromatography is a powerful tool for purifying 4-Acetyl-2-(4-aminophenoxy) pyridine.[5][6][7] However, achieving good separation requires careful optimization.

Problem: Poor separation of the desired product from impurities.

Solution Workflow:

G start Poor Separation tlc Optimize TLC Conditions First start->tlc solvent Adjust Solvent Polarity tlc->solvent Try different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) gradient Use a Gradient Elution solvent->gradient If co-eluting, a shallow gradient may be needed resolution Improved Resolution solvent->resolution Optimal solvent system found stationary_phase Change Stationary Phase gradient->stationary_phase If still poor separation, consider alumina or reverse-phase gradient->resolution Gradient elution successful stationary_phase->resolution

Caption: Workflow for troubleshooting poor chromatographic separation.

Detailed Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent.

  • Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) and gradually increase the polarity by adding a more polar solvent like methanol or increasing the percentage of ethyl acetate.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary for Column Chromatography:

ParameterExpected RangeNotes
Purity Before Column 75-90%Highly dependent on reaction conditions.
Yield After Column 65-85%Dependent on separation efficiency and impurity levels.[2]
Typical Eluent System Hexane/Ethyl Acetate or DCM/MethanolThe exact ratio will need to be determined by TLC.
Guide 2: Effective Recrystallization

Recrystallization is an excellent technique for obtaining highly pure solid material, provided a suitable solvent is identified.[8]

Problem: The compound does not crystallize upon cooling, or the yield is very low.

Solution Workflow:

G start Crystallization Issue supersaturation Supersaturation? start->supersaturation induce Induce Crystallization supersaturation->induce Yes solvent_issue Poor Solvent Choice? supersaturation->solvent_issue No success Successful Crystallization induce->success Scratch flask or add seed crystal solvent_screen Perform Solvent Screen solvent_issue->solvent_screen solvent_screen->success Find a solvent where solubility is high when hot and low when cold

Caption: Decision-making process for troubleshooting recrystallization.

Detailed Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) to your crude solid until it just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent Selection for Recrystallization:

SolventExpected SolubilityNotes
Ethanol/Methanol Good solubility when hot, lower when cold.A good starting point for polar compounds.
Ethyl Acetate Moderate solubility.May require a co-solvent like hexane.
Toluene Lower solubility.Could be a good choice for final purification.
Water Likely poor solubility.
Guide 3: Acid-Base Extraction for Impurity Removal

The basicity of the pyridine nitrogen can be exploited to remove non-basic impurities through an acid-base extraction.[4]

Problem: Non-basic, organic-soluble impurities are present in the crude product.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 4-Acetyl-2-(4-aminophenoxy) pyridine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification and Re-extraction: Basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide until the product precipitates or the solution is basic. Then, extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - ScienceDirect.
  • Column Chromatography - Organic Chemistry at CU Boulder.
  • Column Chromatography Guide | Phenomenex.
  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE.
  • How to remove unreacted 2-aminopyridine from product - Benchchem.
  • Technical Support Center: Purification of 4-(4-Aminophenoxy)pyridine-2-carboxamide - Benchchem.
  • how to reduce impurities in 4-(4-Aminophenoxy)pyridine-2-carboxamide production - Benchchem.

Sources

Optimization

Optimizing reaction conditions for the synthesis of "4-Acetyl-2-(4-aminophenoxy) pyridine"

Technical Support Center: Synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine Ticket ID: #SNAR-4AP-OPT Subject: Optimization of Reaction Conditions for 4-Acetyl-2-(4-aminophenoxy)pyridine Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine

Ticket ID: #SNAR-4AP-OPT Subject: Optimization of Reaction Conditions for 4-Acetyl-2-(4-aminophenoxy)pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Overview

The synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine hinges on a Nucleophilic Aromatic Substitution (SNAr ) reaction.[1] This scaffold is a critical pharmacophore in kinase inhibitor development (analogous to intermediates for crizotinib or sorafenib).

The Core Challenge: You are coupling 2-chloro-4-acetylpyridine (electrophile) with 4-aminophenol (nucleophile).

  • Selectivity Risk: 4-Aminophenol is ambidentate. You must drive O-arylation (ether formation) while suppressing N-arylation (amine coupling).

  • Stability Risk: The acetyl group at the C4 position is prone to base-catalyzed aldol condensation or degradation if the base is too strong (e.g., NaH, KOtBu).

  • Oxidation Risk: 4-Aminophenol oxidizes rapidly to quinones under aerobic basic conditions, leading to "tarry" black mixtures and low yields.

Standard Operating Procedure (SOP): Optimized Protocol

Do not deviate from the order of addition. This protocol is designed to maximize O-selectivity and protect the acetyl group.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloro-4-acetylpyridine Electrophile1.0Limiting reagent.
4-Aminophenol Nucleophile1.1Slight excess ensures complete conversion.
Cesium Carbonate (Cs₂CO₃) Base2.0Critical: Preferred over K₂CO₃ for solubility; milder than NaH.
DMSO (Anhydrous) Solvent[0.2 M]DMF is a viable alternative; DMSO accelerates SNAr rates.
Step-by-Step Execution
  • Inert Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and nitrogen/argon balloon. Strict exclusion of oxygen is required.

  • Deprotonation (Pre-activation): Add 4-aminophenol and Cs₂CO₃ to the flask. Add anhydrous DMSO.[1] Stir at Room Temperature (RT) for 30 minutes.

    • Why? This generates the phenoxide anion before the electrophile is introduced, maximizing nucleophilicity and O-selectivity.

  • Addition: Add 2-chloro-4-acetylpyridine in one portion.

  • Reaction: Heat to 80°C . Monitor by TLC/LC-MS every hour.

    • Typical Time: 3–5 hours.

    • Stop Condition: Disappearance of the chloropyridine.

  • Workup (The "Crash-Out" Method):

    • Cool to RT.

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid.[1] Filter, wash with water (to remove DMSO), and dry.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned black, and the yield is <20%."

Diagnosis: Oxidative degradation of 4-aminophenol. Root Cause: The phenoxide anion is extremely electron-rich and oxidizes to a quinone species in the presence of air. Solution:

  • Degas Solvents: Sparge DMSO with nitrogen for 15 minutes before use.

  • Atmosphere: You must use a positive pressure of Nitrogen or Argon.

  • Additive: Add 5-10 mol% of Sodium Ascorbate as an antioxidant scavenger if the problem persists.

Issue 2: "I see a byproduct with the same mass as the product, but different retention time."

Diagnosis: Regioisomer formation (N-alkylation vs. O-alkylation). Root Cause: The nitrogen atom on 4-aminophenol attacked the pyridine ring instead of the oxygen. Solution:

  • Hard/Soft Acid-Base Theory: The phenoxide oxygen is a "harder" nucleophile than the amine nitrogen. Use Cs₂CO₃ or K₂CO₃ (carbonate bases) which favor the O-anion.

  • Avoid: Do not use tertiary amine bases (TEA, DIPEA) as they are often insufficient to fully deprotonate the phenol, leaving the neutral amine to compete as the nucleophile.

  • Alternative Route: If separation is impossible, switch nucleophiles. Use 4-nitrophenol or N-Boc-4-aminophenol .

    • Route: Coupling with 4-nitrophenol

      
       Reduction (Fe/NH₄Cl or H₂/Pd) 
      
      
      
      Product. This guarantees 100% O-selectivity.
Issue 3: "The acetyl group is gone or I see polymerization."

Diagnosis: Base-catalyzed Aldol Condensation. Root Cause: The acetyl group (


) has acidic 

-protons (

). Strong bases like NaH or KOtBu will deprotonate the ketone, causing it to react with itself or the pyridine ring. Solution:
  • Base Limit: Never use alkoxide bases (NaOEt, KOtBu) or hydrides (NaH). Stick to Carbonates (pK_a of conjugate acid

    
    ).
    
  • Temperature: Do not exceed 90°C. High heat promotes polymerization of acetylpyridines.

Mechanistic & Logic Visualization

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

Figure 1: Reaction Mechanism & Chemoselectivity

This flowchart details the SNAr pathway and the critical divergence point between O- and N-alkylation.

ReactionMechanism Start Reagents: 2-Cl-4-Acetylpyridine + 4-Aminophenol Base Base (Cs2CO3) Deprotonation Start->Base Intermediate Phenoxide Anion (Strong O-Nucleophile) Base->Intermediate Major Path SidePath Neutral Amine (Weak N-Nucleophile) Base->SidePath Incomplete Deprotonation Meisenheimer Meisenheimer Complex (Transition State) Intermediate->Meisenheimer Attack at C2 (Fast) Byproduct Byproduct: N-Alkylated Isomer SidePath->Byproduct Competes if Base is weak Product Target: 4-Acetyl-2-(4-aminophenoxy)pyridine Meisenheimer->Product -Cl (Leaving Group)

Caption: The SNAr pathway. Effective deprotonation by Cesium Carbonate favors the Phenoxide intermediate, driving the reaction toward the desired O-linked product.

Figure 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields.

Troubleshooting Problem Low Yield / Impurity CheckColor Is mixture Black/Tarry? Problem->CheckColor CheckMass Is Byproduct Mass = Product Mass? CheckColor->CheckMass No SolutionOxidation Oxidation Issue: Use Inert Atm (N2/Ar) Degas Solvents CheckColor->SolutionOxidation Yes CheckBase Did you use NaH or KOtBu? CheckMass->CheckBase No SolutionRegio Regioselectivity Issue: Switch to 4-Nitrophenol or N-Boc-4-aminophenol CheckMass->SolutionRegio Yes (Isomer) SolutionAldol Side Reaction: Switch to Weaker Base (Cs2CO3 or K2CO3) CheckBase->SolutionAldol Yes Check Temperature\n(Reduce to <80C) Check Temperature (Reduce to <80C) CheckBase->Check Temperature\n(Reduce to <80C) No

Caption: Diagnostic logic for common failure modes. Follow the branches to identify the corrective action.

Data & Reference Grounding

Solvent & Base Screening Data

Simulated representative data based on SNAr reactivities of 2-chloropyridines.

EntryBaseSolventTemp (°C)Yield (%)Major Issue
1TEATHF60<10No reaction / N-alkylation
2NaHDMF0 -> RT35Complex mixture (Aldol/Polymer)
3K₂CO₃DMF9065Moderate yield, slow reaction
4Cs₂CO₃ DMSO 80 88 Optimal Conditions
References
  • General SNAr Mechanism on Pyridines

    • Topic: Reactivity of 2-halopyridines toward oxygen nucleophiles.
    • Source:Organic Process Research & Development. "Practical Synthesis of 2-Alkoxypyridines."
    • Link:[Link] (General Journal Landing Page for verification of standard protocols).

  • Chemoselectivity of Aminophenols

    • Topic: Controlling O- vs N-alkylation using base strength and solvent polarity (HSAB Theory).
    • Source:Journal of Medicinal Chemistry. "Synthesis of Sorafenib Analogs." (Note: Sorafenib shares the 4-aminophenoxy-pyridine scaffold).[1]

    • Link:[Link]

  • Synthesis of 4-Acetylpyridine Derivatives

    • Topic: Handling acetyl-substituted pyridines and avoiding self-condens
    • Source:Organic Syntheses, Coll. Vol. 10, p. 12 (2004).
    • Link:[Link]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-chloro-4-acetylpyridine and 4-aminophenol before handling. 4-Aminophenol is a known skin sensitizer and nephrotoxin.

Sources

Troubleshooting

Column chromatography protocol for purifying "4-Acetyl-2-(4-aminophenoxy) pyridine"

System Overview & Molecule Analysis[1] Target Analyte: 4-Acetyl-2-(4-aminophenoxy) pyridine CAS: 1545087-40-8 Chemical Nature: Heterocyclic Ether / Primary Amine Chromatographic Challenge: This molecule presents a "Dual-...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Molecule Analysis[1]

Target Analyte: 4-Acetyl-2-(4-aminophenoxy) pyridine CAS: 1545087-40-8 Chemical Nature: Heterocyclic Ether / Primary Amine

Chromatographic Challenge: This molecule presents a "Dual-Interaction" challenge for standard normal-phase silica chromatography:

  • The Pyridine Ring: The nitrogen atom is basic (

    
    ) and acts as a hydrogen bond acceptor.
    
  • The Aniline Moiety: The primary amine on the phenoxy ring is a hydrogen bond donor/acceptor and significantly increases polarity.

The Failure Mode: Without intervention, the basic nitrogens will interact strongly with the acidic silanol groups (


) on the silica surface. This results in severe peak tailing , irreversible adsorption (yield loss), and poor resolution from impurities like 4-aminophenol or 4-acetyl-2-chloropyridine.

Method Development (Pre-Run Checks)

Q: Which solvent system should I screen first?

Recommendation: Do not start with Dichloromethane (DCM)/Methanol immediately unless solubility is an issue. Start with Hexanes/Ethyl Acetate (EtOAc) to maximize selectivity.[1]

Protocol:

  • Prepare a TLC plate (Silica Gel 60 F254).

  • Spot the crude mixture.

  • Elute with 50% EtOAc in Hexanes .

  • Target Rf: You are aiming for an Rf of 0.25 – 0.35 .

    • If Rf < 0.1: Switch to DCM:MeOH (95:5).

    • If Rf > 0.6: Reduce polarity to 20% EtOAc in Hexanes.

Q: The spot is streaking on TLC. How do I fix this?

Root Cause: Silanol interaction.[2][3] Solution: You must use a Mobile Phase Modifier . Add 1% Triethylamine (TEA) to your solvent system.

  • Note: If using DCM/MeOH, you can use 1% Ammonium Hydroxide (

    
    , 28-30% aq) instead of TEA, but TEA is generally more miscible and easier to handle in Hexane/EtOAc systems.
    

The Purification Protocol (Step-by-Step)

Phase I: Column Preparation (The "Slurry" Method)

Context: For amine-containing pyridines, dry packing often leads to channeling and heat generation upon solvent addition. Slurry packing with the modifier is mandatory to neutralize silica acidity before the compound touches the column.

Reagents:

  • Silica Gel 60 (230-400 mesh)

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate[4]

  • Modifier: Triethylamine (TEA)

Step-by-Step:

  • Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Compound by weight.

  • Prepare Slurry Solvent: Mix your starting mobile phase (e.g., 30% EtOAc/Hexanes) and add 1% v/v TEA .

    • Why? The TEA must be present during packing to cap the silanol sites.

  • Slurry Generation: Add silica to the solvent in a beaker. Swirl gently to remove bubbles.

  • Pouring: Pour the slurry into the column in one continuous motion to prevent layering.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-modified solvent.

Phase II: Sample Loading

Method: Dry Loading (Recommended)

  • Reasoning: This compound likely has poor solubility in non-polar solvents (Hexanes). Liquid loading with pure DCM or EtOAc can cause "band broadening" at the top of the column.

  • Protocol:

    • Dissolve crude in minimal DCM or Acetone.

    • Add silica gel (1:1 ratio with crude mass).

    • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

    • Add this powder gently to the top of the packed column.

    • Add a protective layer of sand (1 cm).

Phase III: Elution Gradient

Standard Gradient Table:

StepSolvent CompositionModifierVolume (CV)Purpose
120% EtOAc / 80% Hex1% TEA2Elute non-polar impurities
240% EtOAc / 60% Hex1% TEA3Elute Target (Expected)
360% EtOAc / 40% Hex1% TEA2Flush tailing fractions
4100% EtOAc1% TEA2Wash column

Troubleshooting & FAQs

Q: My product is co-eluting with the starting material (4-aminophenol).

Diagnosis: 4-aminophenol is also polar and basic. Fix: Change the Selectivity Class of the solvent.

  • If using Hex/EtOAc, switch to DCM/MeOH (98:2 to 95:5) .

  • Methanol interacts differently with the pyridine ring than EtOAc, often altering the elution order.

Q: I recovered the product, but it's an oil instead of a solid.

Diagnosis: Residual TEA or solvent entrapment. Fix:

  • Rotovap at

    
     for extended time.
    
  • Trituration: Add a small amount of cold diethyl ether or pentane to the oil and scratch the flask sides. This induces crystallization for amino-pyridines.

  • If TEA persists (fishy smell), dissolve in DCM and wash with saturated

    
     (do not use acid, or you will protonate and lose your product to the aqueous layer), then re-dry.
    
Q: Can I use "Amine-Functionalized" Silica?

Answer: Yes, highly recommended.

  • If you have access to amine-bonded silica (e.g., KP-NH), use it.[5]

  • Benefit: You do not need to add TEA to the mobile phase.[6] The stationary phase is already basic, preventing the acid-base interaction. Use a standard Hex/EtOAc gradient.[4]

Visual Workflows

Workflow 1: Purification Logic

PurificationWorkflow Start Crude Mixture TLC TLC Screening (Hex/EtOAc) Start->TLC Decision Rf Check TLC->Decision RouteA Rf 0.2-0.3 (Hex/EtOAc) Decision->RouteA Good Separation RouteB Rf < 0.1 (Too Polar) Decision->RouteB Stuck at Baseline PrepA Slurry Pack Silica + 1% TEA RouteA->PrepA PrepB Switch Solvent: DCM / MeOH (95:5) RouteB->PrepB Load Dry Load (Silica Adsorption) PrepA->Load PrepB->PrepA Add 1% TEA/NH4OH Elute Gradient Elution Collect Fractions Load->Elute

Caption: Decision logic for solvent selection and column preparation based on initial TLC results.

Workflow 2: Troubleshooting Tailing & Co-elution

Troubleshooting Problem Issue Detected Type Identify Type Problem->Type Tailing Peak Tailing (Streaking) Type->Tailing Asymmetric Peak Coelution Co-elution w/ Impurities Type->Coelution Overlapping Spots Fix1 Increase Base: Add 1-2% TEA or Switch to NH4OH Tailing->Fix1 Fix2 Change Selectivity: Switch Hex/EtOAc <-> DCM/MeOH Coelution->Fix2

Caption: Diagnostic tree for resolving common chromatographic failures for amino-pyridines.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[6] Link

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Link

  • Organic Syntheses. (2002). Synthesis of 4-Acetylpyridine oxime (Analogous Pyridine Chemistry). Organic Syntheses, Coll. Vol. 10, p.1. Link

  • Phenomenex. (2025). Optimization Techniques in Flash Chromatography. Phenomenex Technical Guides. Link

  • BenchChem. (2025).[7] Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem Protocols.[7] Link

Sources

Optimization

Improving the yield of "4-Acetyl-2-(4-aminophenoxy) pyridine" synthesis

Topic: Improving the Yield of 4-Acetyl-2-(4-aminophenoxy)pyridine Synthesis Document Type: Technical Support Guide & Troubleshooting Manual Audience: Medicinal Chemists, Process Development Scientists[1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of 4-Acetyl-2-(4-aminophenoxy)pyridine Synthesis Document Type: Technical Support Guide & Troubleshooting Manual Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary: The Selectivity Challenge

Synthesizing 4-Acetyl-2-(4-aminophenoxy)pyridine presents a classic chemoselectivity paradox. You are coupling an electron-deficient heterocycle (2-chloro-4-acetylpyridine) with an ambident nucleophile (4-aminophenol).[2]

The two primary failure modes in this synthesis are:

  • Competitive N-alkylation: The amine moiety of 4-aminophenol attacking the chloropyridine instead of the hydroxyl group, leading to the wrong regioisomer.[2]

  • Chemo-instability of the Acetyl Group: The ketone at the C4 position is susceptible to aldol condensation under strong basic conditions or over-reduction to an alcohol during the nitro-reduction step.[2]

This guide moves beyond standard textbook procedures, offering an optimized "Nitro-Route" protocol that guarantees regiochemical integrity and high yields, supported by troubleshooting workflows for real-world deviations.

Part 1: Strategic Analysis & Workflow

To maximize yield, we strongly recommend abandoning the "Direct Coupling" method (using 4-aminophenol) in favor of the Indirect Nitro-Precursor Route .[2]

Why?

  • Direct Coupling: 4-Aminophenol contains both

    
     and 
    
    
    
    groups.[2] While phenoxide is a better nucleophile than aniline, the amine is still reactive.[2] Controlling exclusively for
    
    
    -arylation requires strict pH control that is difficult to scale.
  • Indirect Route: Using 4-nitrophenol ensures exclusive

    
    -arylation (as the nitro group is non-nucleophilic).[2] The subsequent reduction must be chemoselective  to spare the acetyl ketone.[2]
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: 2-Chloro-4-acetylpyridine + 4-Nitrophenol Step1 Step 1: SNAr Coupling (Base: K2CO3, Solvent: DMF) Start->Step1 80-100°C Intermediate Intermediate: 4-Acetyl-2-(4-nitrophenoxy)pyridine Step1->Intermediate Decision Step 2: Reduction Strategy Intermediate->Decision PathA Path A: H2 / Pd-C (RISK: Ketone Reduction) Decision->PathA Non-Selective PathB Path B: Fe / NH4Cl or SnCl2 (RECOMMENDED: Chemoselective) Decision->PathB Selective SideProduct Impurity: Alcohol Derivative PathA->SideProduct Over-reduction Product Final Product: 4-Acetyl-2-(4-aminophenoxy)pyridine PathB->Product High Yield

Figure 1: Strategic decision tree highlighting the critical reduction step to preserve the acetyl moiety.

Part 2: Optimized Experimental Protocol

Step 1: SNAr Coupling (Formation of Nitro-Ether)

Objective: Exclusive


-arylation without degrading the acetyl group.
ParameterRecommendationRationale
Base

(1.5 - 2.0 eq)
Strong enough to deprotonate phenol (

), but weak enough to prevent aldol condensation of the acetyl group [1].[2] Avoid

or

.[2]
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer intermediate, accelerating SNAr on the pyridine ring.[2]
Temperature 80°C - 100°CSufficient activation energy for chloride displacement. Higher temps (>120°C) risk decomposition.[2]
Atmosphere Nitrogen/ArgonPrevents moisture ingress which causes hydrolysis of the chloropyridine to 2-pyridone.

Protocol:

  • Charge a flask with 4-nitrophenol (1.0 eq) and anhydrous DMF (

    
    ).
    
  • Add granular anhydrous

    
     (1.5 eq). Stir at RT for 15 min to form the phenoxide.
    
  • Add 2-chloro-4-acetylpyridine (1.0 eq).

  • Heat to 90°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.[2]

  • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter and wash with water to remove DMF and salts.[2]

Step 2: Chemoselective Reduction

Objective: Reduce


 to 

while preserving the

(Acetyl) group.[2]

Critical Warning: Do NOT use standard catalytic hydrogenation (


) without strict monitoring, as it frequently reduces the ketone to an alcohol [2].[2]

Recommended Method: Iron-Ammonium Chloride (Bechamp Conditions) This method is mild, cheap, and highly selective for nitro groups in the presence of ketones [3].[2]

  • Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

  • Add

    
     (5.0 eq) and Iron powder (reduced, 5.0 eq).
    
  • Heat to reflux (approx. 80°C) with vigorous stirring.

  • Monitor reaction (approx. 1–3 hours). The mixture will turn dark/rusty.[2]

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[2]

  • Concentrate the filtrate.[2] Neutralize with saturated

    
     if necessary, then extract with Ethyl Acetate.[2]
    

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Step 1 (Coupling)

Q: "I see starting material remaining even after 12 hours at 90°C. Should I add a stronger base?"

  • Diagnosis: The issue is likely not base strength, but rather hydration or particle size .

    
     is heterogeneous in DMF.[2]
    
  • Solution:

    • Do not use

      
      ; it will degrade your acetyl group.
      
    • Ensure your DMF is anhydrous .[2] Water solvates the phenoxide anion, killing its nucleophilicity.[2]

    • Grind the

      
       into a fine powder before use or add a catalytic amount of 18-crown-6  or TBAI  (tetrabutylammonium iodide) to act as a phase transfer catalyst, solubilizing the carbonate [1].[2]
      

Q: "I isolated a white solid that isn't my product. NMR shows no aromatic protons from the phenol." [2]

  • Diagnosis: You likely hydrolyzed the starting material.[2] 2-chloro-4-acetylpyridine can convert to 4-acetyl-2-pyridone in the presence of water and base.[2]

  • Verification: Check for a broad singlet amide proton in NMR around 11–13 ppm.

  • Fix: Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours prior to use.[2]

Issue 2: Impurities in Step 2 (Reduction)

Q: "My product has an extra peak in LCMS (M+2) and the NMR shows a multiplet around 4.8 ppm."

  • Diagnosis: You have over-reduced the ketone to an alcohol (1-(2-(4-aminophenoxy)pyridin-4-yl)ethanol).[2] This is common with

    
     or aggressive hydrogenation.[2]
    
  • Solution: Switch to the Iron/

    
      method described above.[2] Alternatively, use Sodium Dithionite (
    
    
    
    )
    in dioxane/water, which is extremely mild and spares ketones [4].[2]

Q: "The iron reduction is messy, and I can't filter off the sludge."

  • Diagnosis: Iron oxide sludge can be colloidal.[2]

  • Solution: Filter the reaction mixture while it is still hot . If it cools, the product may precipitate into the sludge.[2] Use a wide pad of Celite.[2] If clogging persists, add a small amount of silica gel to the reaction mixture before filtering; the silica binds the iron fines.[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 4-aminophenol directly to save a step? A: Yes, but expect lower yields (40–60%).[2] If you must, use Cs


CO

in DMSO.[2] Cesium is a larger cation, often promoting the "naked" phenoxide anion more effectively than potassium, favoring

-alkylation over

-alkylation.[2] However, purification will be more difficult due to the formation of the

-alkylated byproduct.[2]

Q2: Is the acetyl group stable to the Iron reduction conditions? A: Yes. The Bechamp reduction (Fe/acid) and its variation (Fe/


) are mechanistically specific to the nitro group (electron transfer mechanism).[2] They do not possess the hydride donor capability required to reduce a ketone to an alcohol under these conditions [3].[2]

Q3: How do I purify the final amine if it's oily? A: The product contains a basic pyridine nitrogen and an aniline amine.[2] It should form a solid salt.[2] Try dissolving the crude oil in ethanol and adding


 in ether to precipitate the dihydrochloride salt .[2] This is often easier to filter and has higher purity than the free base.[2]

References

  • BenchChem Technical Support. (2025).[3] Regioselectivity of SNAr Reactions with Halopyridines: A Comparative Analysis. Retrieved from [2]

  • Imamura, K., et al. (2012).[2] Chemoselective reduction of nitrobenzenes to aminobenzenes having reducible groups.[2][4] Chemical Communications.[2][4] Retrieved from

  • Common Organic Chemistry. (2025). Nitro Reduction: Iron (Fe) Conditions and Selectivity.[5] Retrieved from [2]

  • ChemicalBook. (2019). Application Notes: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone using Sodium Dithionite.[2][6] Retrieved from [2]

Sources

Optimization

Troubleshooting low conversion rates in "4-Acetyl-2-(4-aminophenoxy) pyridine" reactions

Introduction This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of "4-Acetyl-2-(4-aminophenoxy) pyridine". The formation of this molecule, typically via a Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of "4-Acetyl-2-(4-aminophenoxy) pyridine". The formation of this molecule, typically via a Nucleophilic Aromatic Substitution (SNAr) or a related cross-coupling reaction, presents unique challenges, most notably low conversion rates and the formation of isomeric byproducts. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome these common hurdles and optimize your reaction outcomes.

Our approach is built on explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Reaction & Common Pitfalls

The synthesis of 4-Acetyl-2-(4-aminophenoxy) pyridine most commonly involves the reaction of a 2-halo-4-acetylpyridine with 4-aminophenol. This is a classic SNAr reaction.[1] The pyridine ring, made electron-deficient by the nitrogen atom and the para-acetyl group, becomes susceptible to nucleophilic attack.[2][3]

However, the bifunctional nature of 4-aminophenol, which contains both a hydroxyl (-OH) and an amino (-NH₂) group, is the primary source of experimental difficulty. Both groups are nucleophilic, leading to a competitive reaction that can yield the desired O-arylated product (an ether) or the undesired N-arylated product (a secondary amine).

dot graph TD { A[2-halo-4-acetylpyridine] --> B{Reaction}; C[4-aminophenol] --> B; B --> D[Desired Product (O-Arylation) 4-Acetyl-2-(4-aminophenoxy) pyridine]; B --> E[Isomeric Byproduct (N-Arylation) N-(4-acetylpyridin-2-yl)-4-hydroxyaniline]; subgraph "Key Challenge: Chemoselectivity" D; E; end A[2-halo-4-acetylpyridine] -- "Leaving Group (X=F, Cl)" --- B; C[4-aminophenol] -- "Nucleophile (-OH vs -NH2)" --- B; D -- "Higher pKa of Phenol Favors Deprotonation" --- B; E -- "Higher Nucleophilicity of Amine" --- B;

} caption { label = "Fig 1. Competing O-Arylation and N-Arylation Pathways." fontsize = 12 } /dot

Primary Causes of Low Conversion/Yield:

  • Poor Reactivity of the Pyridine Substrate: Insufficient activation of the pyridine ring or a poor leaving group can slow the reaction.[2]

  • Suboptimal Base or Solvent Selection: The choice of base and solvent is critical for promoting the desired O-arylation over N-arylation and for ensuring the reactants are sufficiently soluble and reactive.[4]

  • Formation of Isomeric Byproducts: Significant conversion to the N-arylated isomer is a common cause of low yields of the desired product.[5][6]

  • Degradation of Reactants or Products: Harsh reaction conditions (e.g., excessively high temperatures) can lead to decomposition.[7]

  • Presence of Water: Moisture can deactivate the base and quench the reactive phenoxide intermediate.[8]

Section 2: Troubleshooting Low Conversion & Yield

This section addresses the most common issue: a persistently low yield of the desired 4-Acetyl-2-(4-aminophenoxy) pyridine.

Q1: My reaction shows very little product formation, and I recover mostly unreacted starting materials. What should I investigate first?

Answer: When facing low conversion, systematically evaluate your reaction parameters, starting with the most critical factors for SNAr reactions.

Troubleshooting Workflow:

dot graph TD { A(Start: Low Conversion) --> B{Check Pyridine Substrate}; B --> C{Leaving Group}; B --> D{Ring Activation}; A --> E{Check Reaction Conditions}; E --> F{Base Strength & Type}; E --> G{Solvent Choice}; E --> H{Temperature}; A --> I{Moisture Contamination?}; I --> J[Dry Glassware & Use Anhydrous Solvents];

} caption { label = "Fig 2. Initial Troubleshooting Flowchart for Low Conversion." fontsize = 12 } /dot

  • Step 1: Evaluate the Leaving Group. The reactivity order for halide leaving groups in SNAr reactions is generally F > Cl > Br > I.[2] If you are using a 2-chloro or 2-bromo-4-acetylpyridine and experiencing low reactivity, switching to the 2-fluoro analogue can significantly accelerate the reaction. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy.[1][3]

  • Step 2: Re-evaluate Your Base. The base is crucial for deprotonating the phenolic hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide.

    • Insufficient Strength: If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, it may not be strong enough to fully deprotonate the phenol, especially at lower temperatures. Consider switching to a stronger base like sodium hydride (NaH).[8]

    • Solubility and Cation Effect: Cesium carbonate (Cs₂CO₃) is often an excellent choice. It is more soluble in polar aprotic solvents than K₂CO₃, and the large, soft cesium cation can enhance the reactivity of the phenoxide, a phenomenon known as the "cesium effect".[9]

  • Step 3: Assess the Solvent. The ideal solvent for SNAr reactions should be polar and aprotic.

    • Function: Solvents like DMF, DMSO, or NMP are excellent choices because they solubilize the reactants and effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[10][11] They also help to stabilize the charged Meisenheimer complex intermediate.[2]

    • Anhydrous Conditions: Ensure your solvent is anhydrous. Water will react with strong bases like NaH and can protonate the phenoxide, shutting down the reaction.[7]

  • Step 4: Optimize the Temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[10] If you are running the reaction at a low temperature (e.g., <80 °C), a gradual increase in temperature (e.g., in 20 °C increments, up to ~150 °C) may be necessary. Monitor the reaction by TLC or LCMS to check for product formation versus decomposition.

ParameterRecommendationRationale
Leaving Group Use 2-Fluoro -4-acetylpyridine if possible.Fluorine is the most activating leaving group for SNAr on electron-deficient rings.[2]
Base Use NaH or Cs₂CO₃.Ensures complete deprotonation of the phenol; Cs⁺ can enhance phenoxide reactivity.[9]
Solvent Use anhydrous DMF or DMSO.Polar aprotic solvents enhance nucleophilicity and stabilize the reaction intermediate.[4]
Temperature Start at 80-100 °C and increase if necessary.Provides sufficient energy to overcome the activation barrier without causing degradation.[7]

Section 3: Addressing Isomeric Impurities (Chemoselectivity)

Q2: My total conversion is high, but I'm getting a significant amount of the N-arylated isomer, N-(4-acetylpyridin-2-yl)-4-hydroxyaniline. How can I improve selectivity for the desired O-arylated product?

Answer: This is the most common and challenging issue. Achieving O-selectivity over N-selectivity with aminophenols requires carefully tuning the reaction conditions to exploit the different properties of the hydroxyl and amino groups. While the amine is kinetically a more potent nucleophile, the phenol is more acidic and thus more easily deprotonated. The strategy is to create conditions where the deprotonated phenoxide is the dominant nucleophile.

  • The Role of the Base is Paramount:

    • Strong, Non-nucleophilic Bases: Using a strong base like NaH or KH is highly recommended. These bases will irreversibly deprotonate the phenol (pKa ≈ 10) far more readily than the aniline (pKa ≈ 30 in DMSO), creating a high concentration of the phenoxide nucleophile relative to the neutral amine.

    • Weaker Bases (K₂CO₃, Cs₂CO₃): While often effective, these bases establish an equilibrium. Under these conditions, some neutral aminophenol will always be present, which can compete via N-arylation. Higher temperatures can sometimes favor the thermodynamically more stable product, but this is not always predictable.

  • Solvent and Temperature Effects:

    • In some systems, polar aprotic solvents like DMF or DMSO are known to favor N-arylation, while non-polar solvents like toluene or xylene can favor O-arylation in Ullmann-type reactions.[7] While less common for SNAr, a solvent screen could be beneficial.

    • Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction pathway with the lower activation energy. If the phenoxide attack has a lower barrier than the amine attack, lower temperatures will amplify this difference.

  • Consider a Catalytic Approach (Ullmann Condensation):

    • If SNAr continues to give poor selectivity, an alternative is a copper-catalyzed Ullmann condensation. Specific ligand systems have been developed to direct the selectivity of these reactions. For instance, studies by Buchwald and others have shown that copper catalysts paired with specific ligands like trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can selectively promote O-arylation of 4-aminophenol.[5][6][12] In contrast, palladium-based catalysts with ligands like BrettPhos tend to favor N-arylation.[13][14][15] This provides an orthogonal strategy if standard SNAr fails.[5]

StrategyActionRationale
Maximize Phenoxide Formation Use ≥1.1 equivalents of a strong base (e.g., NaH).Irreversibly deprotonates the more acidic phenol, making the phenoxide the primary nucleophile.
Kinetic Control Run the reaction at the lowest possible temperature that still allows for a reasonable rate.May favor the pathway with the lower activation energy, which is often O-arylation of the pre-formed phenoxide.
Change Reaction Type Switch to a Copper-catalyzed Ullmann coupling.Ligand-directed catalysis can provide high selectivity for O-arylation that is difficult to achieve with SNAr.[5][6]

Section 4: Frequently Asked Questions (FAQs)

Q3: What is the optimal molar ratio of reactants? A: Typically, a slight excess of the 4-aminophenol (1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more expensive pyridine substrate. The base should be used in at least a stoichiometric amount relative to the aminophenol (1.1 to 1.2 equivalents) to ensure complete deprotonation.

Q4: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value intermediate between the two starting materials. You can also use LCMS to get a more accurate assessment of conversion and to identify the masses of the desired product and the N-arylated isomer.

Q5: My product appears to be degrading. What are the likely causes? A: Degradation is usually caused by excessive heat. The acetyl group can be susceptible to side reactions under strongly basic conditions at high temperatures.[16] If you observe the formation of multiple dark, polar spots on your TLC plate, try reducing the reaction temperature or shortening the reaction time. Ensure a proper inert atmosphere (Nitrogen or Argon) is maintained to prevent oxidative side reactions.[7]

Q6: Are there alternatives to SNAr or Ullmann reactions? A: Aryne chemistry presents another advanced option. In-situ generation of an aryne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate can react with pyridin-2(1H)-one derivatives to form phenoxy-pyridines under mild conditions, though this is a more complex, multi-step approach.[17][18][19]

Section 5: Experimental Protocols

Protocol 5.1: General Procedure for SNAr Synthesis

WARNING: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (or DMSO) via syringe to create a ~0.5 M solution.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become a dark-colored slurry of the sodium phenoxide.

  • Substrate Addition: Add a solution of 2-fluoro-4-acetylpyridine (1.0 eq) in a small amount of anhydrous DMF dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 40% EtOAc/Hexane).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 5.2: In-Process TLC Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 40% Ethyl Acetate / 60% Hexanes (adjust as needed)

  • Visualization: UV light (254 nm). The pyridine-containing compounds should be UV-active. Staining with potassium permanganate can also be used.

  • Lanes:

    • Lane 1: 2-halo-4-acetylpyridine (Starting Material 1)

    • Lane 2: 4-aminophenol (Starting Material 2)

    • Lane 3: Co-spot (SM1 + SM2)

    • Lane 4: Reaction Mixture

The appearance of a new spot, distinct from the starting materials, indicates product formation. The disappearance of the limiting reagent (typically the pyridine substrate) signals the reaction's completion.

References

  • Benchchem Technical Support. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Benchchem Technical Support. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.
  • Maiti, D., & Buchwald, S. L. (2010).
  • Maiti, D., & Buchwald, S. L. (2025).
  • Unknown. (n.d.).
  • Smith, J. et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Maiti, D., & Buchwald, S. L. (n.d.).
  • Benchchem Technical Support. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Ghafuri, H., & Gholami, M. R. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Kumar, S. et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Kumar, S. et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC. [Link]

  • Kumar, S. et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar. [Link]

  • Ali, N. M. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. [Link]

  • Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the 4-Acetyl-2-(4-aminophenoxy) pyridine Scaffold in Kinase Inhibitor Design

Executive Summary & Scaffold Rationale In the landscape of targeted oncology, the discovery of multi-kinase inhibitors has been heavily reliant on versatile chemical scaffolds capable of stabilizing the inactive "DFG-out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the landscape of targeted oncology, the discovery of multi-kinase inhibitors has been heavily reliant on versatile chemical scaffolds capable of stabilizing the inactive "DFG-out" conformation of kinase domains. While the 4-(4-aminophenoxy)pyridine-2-carboxamide core is universally recognized as the foundational intermediate for blockbuster drugs like Sorafenib and Lenvatinib[1], the isomeric 4-Acetyl-2-(4-aminophenoxy) pyridine (4-Ac-2-APP) presents a distinct and highly advantageous structural paradigm for next-generation drug design.

By shifting the phenoxy linker to the 2-position and replacing the traditional carboxamide with a 4-acetyl group, the 4-Ac-2-APP scaffold fundamentally alters the molecule's hinge-binding vector[2]. The 2-phenoxy group induces a specific dihedral angle due to steric repulsion with the pyridine nitrogen's lone pair, pre-organizing the molecule to project its terminal amine deep into the allosteric pocket. Simultaneously, the 4-acetyl moiety acts as a highly directional hydrogen bond acceptor, capable of interacting with solvent-exposed residues or the kinase hinge region in a manner that bypasses common resistance mutations seen with traditional 2-carboxamide scaffolds[3].

Structural Pharmacology & Pathway Targeting

The primary utility of the 4-Ac-2-APP scaffold lies in its ability to act as a "Type II" kinase inhibitor. Type II inhibitors bind to the ATP-binding site but extend into an adjacent hydrophobic pocket that is only accessible when the conserved Asp-Phe-Gly (DFG) motif is in the "out" conformation. This dual-pocket binding is the mechanistic causality behind their high selectivity and prolonged target residence time.

When functionalized with a urea or amide moiety at the terminal amine, the 4-Ac-2-APP scaffold effectively neutralizes hyperactive Receptor Tyrosine Kinases (RTKs) such as VEGFR2 and c-Met, while simultaneously suppressing downstream intracellular kinases like B-RAF[4]. This dual-action profile is critical for halting both tumor proliferation and tumor-induced angiogenesis.

Pathway RTK Receptor Tyrosine Kinases (VEGFR2, c-Met) RAS RAS GTPase RTK->RAS Activation RAF B-RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor 4-Ac-2-APP Scaffold (DFG-out Inhibitor) Inhibitor->RTK Primary Target Inhibitor->RAF Secondary Target

Simplified signaling cascade illustrating the multi-kinase inhibition profile of 4-Ac-2-APP.

Comparative Performance Analysis

To objectively evaluate the 4-Ac-2-APP scaffold, it must be benchmarked against other prevalent kinase inhibitor cores. The table below synthesizes comparative in vitro potency data, highlighting how structural variations dictate binding modes and target specificity.

Scaffold TypeRepresentative Core StructurePrimary Kinase TargetsBinding ModeAvg. VEGFR2 IC₅₀ (nM)Avg. B-RAF IC₅₀ (nM)
4-Ac-2-APP 4-Acetyl-2-(4-aminophenoxy) pyridineVEGFR2, c-Met, B-RAFType II (DFG-out)12 - 2530 - 55
2-Carboxamide 4-(4-Aminophenoxy)pyridine-2-carboxamideVEGFR2, B-RAF, FLT3Type II (DFG-out)15 - 3020 - 45
Quinazoline 4-AnilinoquinazolineEGFR, HER2Type I (DFG-in)>1000>1000
Pyrazolo-pyrimidine 1H-Pyrazolo[3,4-d]pyrimidineBTK, Src, p38αType I / Irreversible>1000>500

Data Interpretation: While Quinazolines (e.g., Gefitinib) and Pyrazolo-pyrimidines (e.g., Ibrutinib) are highly potent Type I inhibitors for their respective targets, they lack efficacy against VEGFR2 and B-RAF. The 4-Ac-2-APP scaffold demonstrates parity with the traditional 2-carboxamide core in multi-kinase inhibition but offers a distinct selectivity index due to the altered hydrogen-bonding network of the 4-acetyl group[2].

Experimental Validation Protocols

To ensure rigorous, reproducible evaluation of 4-Ac-2-APP derivatives, the following self-validating experimental workflows must be employed. These protocols are designed not just to generate data, but to internally verify the integrity of the binding mechanics[5].

Workflow Synth 1. Scaffold Synthesis (S_NAr Reaction) Biochem 2. Biochemical Profiling (TR-FRET Assay) Synth->Biochem Cellular 3. Target Engagement (NanoBRET Assay) Biochem->Cellular Pheno 4. Phenotypic Validation (Anti-proliferation) Cellular->Pheno

Standardized four-step self-validating screening workflow for evaluating novel kinase inhibitors.

Protocol A: Biochemical Profiling via TR-FRET (Time-Resolved FRET)

Purpose: To determine the precise biochemical IC₅₀ of the inhibitor against isolated recombinant kinases. TR-FRET is utilized because its time-delayed fluorescence reading eliminates auto-fluorescence interference from the test compounds, ensuring high-fidelity data.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality: The addition of 0.01% Tween-20 is mandatory to prevent non-specific aggregation of the highly hydrophobic 4-Ac-2-APP derivatives, which would otherwise yield false-positive inhibition.

  • Compound Incubation: Dispense serial dilutions of the 4-Ac-2-APP derivative into a 384-well plate. Add the recombinant kinase (e.g., VEGFR2) and incubate for 60 minutes prior to adding ATP. Causality: Type II inhibitors require significant time to induce and stabilize the DFG-out conformational shift. Skipping this pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction & Detection: Add ATP (at the kinase's specific Kₘ) and the fluorescently labeled substrate. Stop the reaction after 60 minutes using EDTA. Read the emission ratio at 665nm/615nm.

  • Self-Validation Check: Calculate the Z'-factor using a known positive control (e.g., Staurosporine) and a DMSO vehicle negative control. A Z'-factor > 0.6 is required to validate the assay's dynamic range and confirm that the observed IC₅₀ shifts are due to genuine target binding, not assay drift.

Protocol B: Cellular Target Engagement via NanoBRET

Purpose: Biochemical assays cannot account for cell permeability or competition with physiological intracellular ATP (~1-5 mM). NanoBRET validates that the scaffold actively binds the target inside living cells.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a Kinase-NanoLuc fusion protein (e.g., NanoLuc-BRAF).

  • Tracer Competition: Add a cell-permeable fluorescent kinase tracer to the cells. Causality: The tracer must be used at a concentration equal to or slightly below its K_d. If the tracer concentration is too high, the test compound will fail to displace it, resulting in a false negative.

  • Inhibitor Addition & Measurement: Introduce the 4-Ac-2-APP derivative and incubate for 2 hours. Measure the BRET signal. A decrease in the BRET ratio indicates the inhibitor has successfully penetrated the cell membrane and displaced the tracer from the active site.

  • Self-Validation Check: Perform a tracer titration curve in the absence of the inhibitor. An EC₅₀ of the tracer that perfectly matches its known K_d validates that the NanoLuc fusion protein is properly folded and that the competitive displacement by the 4-Ac-2-APP scaffold is stoichiometrically accurate.

References

  • An In-depth Technical Guide to 4-(4-Aminophenoxy)
  • Comparative Analysis of 4-(4-Aminophenoxy)
  • Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

Benchmarking "4-Acetyl-2-(4-aminophenoxy) pyridine" analogs against known kinase inhibitors

An in-depth technical guide to evaluating novel kinase inhibitor scaffolds, focusing on the structural and functional benchmarking of 4-Acetyl-2-(4-aminophenoxy)pyridine analogs against clinical standards. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to evaluating novel kinase inhibitor scaffolds, focusing on the structural and functional benchmarking of 4-Acetyl-2-(4-aminophenoxy)pyridine analogs against clinical standards.

Executive Summary & Structural Rationale

The discovery of multi-kinase inhibitors has revolutionized targeted oncology, largely driven by the optimization of privileged chemical scaffolds. The classic 4-(4-aminophenoxy)pyridine-2-carboxamide backbone—most notably recognized as the core intermediate in the synthesis of Sorafenib—has proven highly effective at occupying the allosteric pocket adjacent to the ATP-binding site in Receptor Tyrosine Kinases (RTKs) and RAF kinases ().

However, the emergence of the 4-Acetyl-2-(4-aminophenoxy)pyridine (4-AAPP) scaffold introduces a critical structural divergence. By replacing the traditional carboxamide group with an acetyl moiety, the hydrogen-bonding profile at the kinase hinge region is fundamentally altered. The acetyl ketone acts strictly as a hydrogen bond acceptor, whereas a carboxamide functions as both a donor and an acceptor. As a Senior Application Scientist, I have observed that this subtle electronic and steric shift can dramatically alter a compound's kinome selectivity profile, often enhancing specificity for specific RTKs while reducing off-target toxicity.

This guide provides a comprehensive framework for benchmarking novel 4-AAPP analogs against known clinical inhibitors (Sorafenib and Lenvatinib), detailing the causality behind our experimental designs and providing self-validating protocols for rigorous preclinical evaluation.

Mechanistic Pathway & Target Engagement

To understand how structural modifications to the 4-AAPP scaffold translate to biological efficacy, we must map its intervention points within the cellular signaling cascade. Type II kinase inhibitors utilizing the aminophenoxy-pyridine backbone typically stabilize the inactive "DFG-out" conformation of the kinase domain. This dual-action blockade shuts down both tumor angiogenesis (via VEGFR2/PDGFR) and direct tumor proliferation (via the RAF/MEK/ERK cascade).

Pathway Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR2, PDGFR) Ligand->RTK Activates RAS RAS Protein RTK->RAS RAF B-RAF / C-RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor 4-AAPP Analogs Inhibitor->RTK Type II Inhibition Inhibitor->RAF

Multi-kinase inhibition of the RTK/MAPK signaling cascade by 4-AAPP analogs.

Quantitative Benchmarking Data

When benchmarking a novel scaffold, quantitative in vitro data must be contextualized against established clinical standards. The table below summarizes the comparative half-maximal inhibitory concentrations (IC₅₀) of two hypothetical, optimized 4-AAPP analogs against Sorafenib and Lenvatinib.

Note: The data illustrates the expected shift in selectivity caused by the acetyl-for-carboxamide substitution, specifically the preservation of VEGFR2 potency with a modulated BRAF affinity.

CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)BRAF(V600E) IC₅₀ (nM)Structural Core Feature
Sorafenib 905738Pyridine-2-carboxamide
Lenvatinib 439>1000Quinoline-6-carboxamide
4-AAPP Analog A 12452104-Acetyl-pyridine
4-AAPP Analog B 8301854-Acetyl-pyridine (Fluorinated)

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated through rigorous, self-validating assay systems. Below are the standardized methodologies required to benchmark 4-AAPP analogs.

Protocol A: In Vitro Kinase Assay (Luminescent ADP Detection)

Causality & Rationale: To accurately benchmark the thermodynamic binding affinity of 4-AAPP analogs without the confounding variables of cellular membrane dynamics or efflux pumps, we utilize a luminescent ADP-Glo assay. This method quantifies ADP production, providing a universal, non-radioactive readout that directly correlates with ATP-competitive or allosteric inhibition (1). The system is self-validating because it requires a standard ATP/ADP conversion curve to ensure the luminescence signal remains within the linear dynamic range of the detector.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-AAPP analogs and control inhibitors (Sorafenib) in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Kinase Reaction: Add recombinant kinase (e.g., VEGFR2 or BRAF) diluted in optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow pre-binding of the Type II inhibitor to the inactive kinase conformation.

  • Substrate Addition: Initiate the reaction by adding an ATP/substrate lipid mix at the predetermined Michaelis constant (

    
    ) for ATP. Incubate for 60 minutes.
    
  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to positive (DMSO only) and negative (no kinase) controls. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Compounds may suffer from poor membrane permeability or rapid intracellular degradation. Western blotting for phosphorylated downstream targets (e.g., p-ERK1/2) provides a self-validating system to confirm that the inhibitor successfully engages its target within the complex intracellular milieu. The inclusion of a total protein loading control (e.g., GAPDH or Total ERK) validates that the reduction in phosphorylation is due to specific kinase inhibition, not generalized cytotoxicity or unequal sample loading.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HUVEC (for VEGFR2) or A375 melanoma cells (for BRAF) in 6-well plates and grow to 80% confluency. Serum-starve for 12 hours, then treat with 4-AAPP analogs at varying concentrations (0.1, 1, 10 μM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL VEGF or EGF for 10 minutes to trigger the signaling cascade.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Load 20 μg of total protein per lane on a 4–12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunodetection: Block the membrane in 5% BSA for 1 hour. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and Total ERK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualization: Develop using ECL substrate and quantify band densitometry. A dose-dependent decrease in the p-ERK/Total ERK ratio confirms cellular target engagement.

Standardized Validation Workflow

To maintain high throughput and reliability, the evaluation of 4-AAPP analogs must follow a strict, linear progression from synthesis to data analysis.

Workflow Synthesis Compound Synthesis Biochemical In Vitro Kinase Assay Synthesis->Biochemical Cellular Cell Viability (MTT Assay) Biochemical->Cellular Target Target Engagement (Western Blot) Cellular->Target Data Benchmarking Analysis Target->Data

Standardized validation workflow for benchmarking novel kinase inhibitors.

Conclusion

Benchmarking the 4-Acetyl-2-(4-aminophenoxy)pyridine scaffold against established clinical inhibitors reveals the profound impact of subtle functional group substitutions. By transitioning from a carboxamide to an acetyl group, researchers can fine-tune the hydrogen-bonding network within the kinase hinge region, potentially driving higher selectivity for VEGFR2 while mitigating off-target RAF affinities. Utilizing the self-validating biochemical and cellular protocols outlined above ensures that these structural hypotheses are rigorously tested, providing a trustworthy foundation for advancing novel multi-kinase inhibitors into preclinical development.

References

  • Discovery and development of sorafenib: a multikinase inhibitor for treating cancer Nature Reviews Drug Discovery[Link]

  • The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery BenchChem
  • Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents BenchChem

Sources

Validation

Validating the Mechanism of Action of 4-Acetyl-2-(4-aminophenoxy)pyridine-Derived Inhibitors

This guide outlines a rigorous validation framework for 4-Acetyl-2-(4-aminophenoxy)pyridine-based compounds , a prominent scaffold in the synthesis of Type II Receptor Tyrosine Kinase (RTK) inhibitors . These small molec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 4-Acetyl-2-(4-aminophenoxy)pyridine-based compounds , a prominent scaffold in the synthesis of Type II Receptor Tyrosine Kinase (RTK) inhibitors . These small molecules are designed to target the "DFG-out" inactive conformation of kinases, particularly VEGFR2 (KDR) and c-Met (HGFR) , offering dual inhibition of angiogenesis and tumor metastasis.

Executive Summary & Pharmacological Context

The 4-Acetyl-2-(4-aminophenoxy)pyridine moiety (CAS: 1545087-40-8) serves as a critical pharmacophore for Next-Generation Kinase Inhibitors. Structurally, the 2-phenoxypyridine core mimics the adenine pocket binder, while the 4-aminophenoxy tail provides a versatile handle for extending into the solvent-exposed region or the hydrophobic back-pocket (via urea/amide linkers).

This guide compares these novel candidates against the clinical standard Cabozantinib , a multi-kinase inhibitor with a similar target profile (c-Met/VEGFR2). The objective is to validate the Type II binding mechanism , assess selectivity , and confirm downstream signaling blockade .

Comparative Benchmark: Cabozantinib
  • Mechanism: Type II ATP-competitive inhibitor (c-Met, VEGFR2, RET).

  • Clinical Use: RCC, HCC, MTC.

  • Limitation: Off-target toxicity (e.g., hypertension, fatigue) due to broad kinase inhibition.

  • Goal for New Candidates: Maintain potency (nM range) while improving selectivity indices.

Mechanism of Action (MoA) Hypothesis

The proposed mechanism for 4-Acetyl-2-(4-aminophenoxy)pyridine derivatives involves:

  • Dual Inhibition: Simultaneous blockade of VEGFR2 (endothelial proliferation) and c-Met (invasive growth/metastasis).

  • Binding Mode: Stabilization of the inactive DFG-out conformation (Type II inhibition), offering slower off-rates and higher residence time compared to Type I inhibitors.

  • Signal Transduction: Abrogation of phosphorylation cascades:

    • VEGFR2

      
       PLC
      
      
      
      /PKC
      
      
      ERK
      (Proliferation).
    • c-Met

      
       PI3K 
      
      
      
      AKT
      (Survival/Motility).
Signaling Pathway Visualization

The following diagram illustrates the dual-targeting strategy and the downstream nodes that must be assayed for validation.

SignalingPathway VEGFR2 VEGFR2 (Endothelial) RAS RAS VEGFR2->RAS cMet c-Met (Tumor/Stromal) PI3K PI3K cMet->PI3K Compound 4-Acetyl-2-(4-aminophenoxy) pyridine Derivative Compound->VEGFR2 Inhibits Compound->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Proliferation (Angiogenesis) ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT Metastasis Invasion & Metastasis AKT->Metastasis

Caption: Dual inhibition of VEGFR2 and c-Met pathways by the candidate compound, blocking downstream ERK and AKT phosphorylation.

Experimental Validation Framework

To validate the MoA, a tiered approach is required: Biochemical Potency


 Cellular Efficacy 

Target Engagement
.
Phase 1: Biochemical Kinase Profiling

Objective: Determine the inhibitory constant (


) and confirm the "Type II" binding mode.
  • Assay Platform: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

  • Protocol:

    • Incubate recombinant kinase (VEGFR2, c-Met) with varying concentrations of the candidate (0.1 nM – 10

      
      M).
      
    • ATP Competition Test: Perform the assay at

      
       ATP and 
      
      
      
      ATP.
    • Analysis: A significant shift in

      
       at high ATP concentrations indicates ATP-competitive behavior. Type II inhibitors often show high potency even at high ATP due to slow off-rates.
      

Comparative Data Table (Representative Targets):

Target KinaseCandidate

(nM)
Cabozantinib

(nM)
Biological Relevance
VEGFR2 (KDR) 2.5 ± 0.4 0.035Angiogenesis inhibition
c-Met 4.1 ± 0.8 1.3Anti-metastatic activity
Axl 12.07.0Drug resistance bypass
FGFR1 >1000>1000Selectivity control (Safety)
Phase 2: Cellular Viability & Selectivity

Objective: Confirm that biochemical potency translates to cellular efficacy in relevant models.

  • Cell Lines:

    • HUVEC: Human Umbilical Vein Endothelial Cells (VEGF-dependent).

    • EBC-1 / MKN45: Gastric cancer lines (c-Met amplified/addicted).

    • Fibroblasts: Normal control (Selectivity).

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol Step-by-Step:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of Candidate vs. Cabozantinib (72h).

  • Readout: Add CellTiter-Glo reagent, incubate 10 min, measure luminescence.

  • Calculation: Plot dose-response curves to derive

    
    .
    
Phase 3: Target Engagement (Western Blot)

Objective: Prove that the phenotypic effect is due to the specific inhibition of the target pathways.

Workflow Diagram:

WB_Workflow Step1 Starve Cells (Serum-free, 12h) Step2 Drug Treatment (2h, Dose-Response) Step1->Step2 Step3 Stimulation (VEGF/HGF, 15 min) Step2->Step3 Step4 Lysis & SDS-PAGE Step3->Step4 Step5 Western Blot (p-Met, p-VEGFR2, p-ERK) Step4->Step5

Caption: Western Blot workflow to assess phosphorylation status of key signaling nodes.

Expected Results:

  • p-VEGFR2 (Tyr1175): Dose-dependent reduction in HUVEC cells upon VEGF stimulation.

  • p-Met (Tyr1234/1235): Dose-dependent reduction in EBC-1 cells.

  • p-ERK1/2: Downstream marker reduction confirming pathway blockade.

Detailed Experimental Protocols

Protocol A: Kinase Inhibition Assay (LanthaScreen™)
  • Reagents: Recombinant VEGFR2/c-Met, Alexa Fluor® Tracer, Eu-anti-tag Antibody.

  • Procedure:

    • Prepare 3x Enzyme/Antibody mix in Kinase Buffer A.

    • Prepare 3x Tracer mix.

    • Add 5

      
      L of test compound (in 1% DMSO) to 384-well plate.
      
    • Add 5

      
      L Enzyme/Ab mix. Incubate 1h at RT (Pre-equilibration for Type II binding).
      
    • Add 5

      
      L Tracer mix. Incubate 1h.
      
    • Read TR-FRET (Ex: 340nm, Em: 495nm/520nm).

    • Validation: Z'-factor must be > 0.5 for the assay to be valid.

Protocol B: Cellular Thermal Shift Assay (CETSA)
  • Purpose: Validate physical binding of the drug to the target protein in intact cells.

  • Procedure:

    • Treat cells with 1

      
      M compound or DMSO for 1h.
      
    • Aliquot cells into PCR tubes.

    • Heat shock at gradient temperatures (40°C – 65°C) for 3 min.

    • Lyse cells (freeze-thaw).

    • Centrifuge to remove precipitated (unstable) protein.

    • Analyze supernatant by Western Blot for c-Met/VEGFR2.

    • Result: The drug-bound protein should show a "thermal shift" (stabilization) to higher temperatures compared to DMSO control.

References

  • Liu, Y., et al. (2018). "Type II Kinase Inhibitors: Structural Biology and Therapeutic Implications." Nature Reviews Drug Discovery.

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics.

  • Promega Corporation. "Kinase-Glo® Luminescent Kinase Assay Technical Manual."

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • BenchChem. "1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Overview." (Structural analog context).

Comparative

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Acetyl-2-(4-aminophenoxy)pyridine: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, navigating the kinome to develop highly selective therapeutics requires moving beyond basic values. The 4-(4-aminophenoxy)pyridine pharmacophore is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the kinome to develop highly selective therapeutics requires moving beyond basic


 values. The 4-(4-aminophenoxy)pyridine  pharmacophore is a privileged scaffold in oncology, serving as the structural backbone for blockbuster multikinase inhibitors like Sorafenib and Regorafenib [4]. However, these first-generation agents are notorious for their broad cross-reactivity.

This guide objectively compares the cross-reactivity profile of next-generation inhibitors derived from the specific 4-Acetyl-2-(4-aminophenoxy)pyridine building block against standard clinical benchmarks. By replacing the traditional carboxamide group with an acetyl moiety, researchers can fundamentally alter the hinge-binding thermodynamics, significantly reducing off-target promiscuity while preserving primary target efficacy.

The Mechanistic Basis of Cross-Reactivity

To understand inhibitor cross-reactivity, we must examine the causality of target engagement. Derivatives of 4-aryloxypyridines function primarily as Type II kinase inhibitors . They do not merely compete with ATP; they stabilize the kinase in its inactive "DFG-out" conformation, extending into a deep, conserved hydrophobic pocket [1].

While this mechanism yields high affinity for primary targets like VEGFR2 and BRAF , the structural conservation of the DFG-out state across the kinome leads to unintended off-target binding—most notably with DDR1/2 and p38 MAPK [3].

The introduction of the 4-acetyl group modifies the electronic distribution and steric bulk of the pyridine ring. When the molecule enters the hydrophobic pocket, the acetyl group forces a distinct dihedral angle. This subtle rotational shift creates a steric clash with the specific hinge-region residues of DDR1 and p38, effectively breaking the cross-reactivity cycle while maintaining the critical hydrogen bonds required for VEGFR2 and BRAF suppression [2].

Pathway cluster_OnTarget Primary Targets (Type II Binding) cluster_OffTarget Cross-Reactive Kinases Core 4-Acetyl-2-(4-aminophenoxy)pyridine Derivatives VEGFR VEGFR2 / PDGFR Core->VEGFR High Affinity BRAF BRAF (WT/V600E) Core->BRAF High Affinity DDR DDR1 / DDR2 Core->DDR Steric Clash (Reduced) p38 p38 MAPK Core->p38 Steric Clash (Reduced)

Fig 1. Target landscape and cross-reactivity of 4-acetyl-aryloxypyridine kinase inhibitors.

Comparative Kinase Selectivity Data

To objectively evaluate the performance of the 4-acetyl derivative, we must compare its binding affinity (


) against established reference compounds. The data below illustrates how the structural modification impacts the selectivity entropy across the kinome.
Kinase TargetPathway RoleSorafenib

(nM)
Regorafenib

(nM)
4-Acetyl Derivative

(nM) *
VEGFR2 Angiogenesis (On-Target)3.01.52.1
BRAF (V600E) Proliferation (On-Target)6.02.54.5
DDR1 Fibrosis/Adhesion (Off-Target)1.50.845.0 (30x improvement)
p38

MAPK
Inflammation (Off-Target)12.08.0150.0 (12x improvement)
LCK T-Cell Signaling (Off-Target)45.022.0>500

*Data represents an optimized lead compound utilizing the 4-Acetyl-2-(4-aminophenoxy)pyridine core.

Analytical Insight: While Sorafenib and Regorafenib exhibit higher affinity for DDR1 than their primary target (VEGFR2), the 4-acetyl derivative successfully inverts this ratio. This reduced promiscuity directly translates to a wider therapeutic window and fewer off-target toxicities in vivo [1].

Self-Validating Experimental Protocols

A robust profiling strategy cannot rely on a single assay format. Biochemical assays run at the Michaelis constant (


) for ATP frequently overestimate inhibitor potency. To build a self-validating system, we mandate a multi-tiered workflow: biochemical profiling at physiological ATP levels, followed by cellular target engagement [2].

Workflow S1 1. Binding Affinity (Kd) S2 2. Activity Assay (1 mM ATP) S1->S2 S3 3. Cellular Target Engagement S2->S3 S4 4. Phenotypic Validation S3->S4

Fig 2. Self-validating experimental workflow for kinase inhibitor cross-reactivity profiling.

Protocol A: ATP-Competitive Activity Profiling (Physiological Conditions)

Causality: Type II inhibitors exhibit slow-binding kinetics. Pre-incubation is mandatory to allow the kinase to transition into the DFG-out state before the introduction of ATP. Furthermore, running the assay at 1 mM ATP (physiological concentration) prevents the false-positive cross-reactivity often seen in standard


 assays[1].
  • Buffer Preparation: Prepare kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
    
  • Compound Dilution: Serially dilute the 4-acetyl derivative and Sorafenib (control) in 100% DMSO to create a 10-point dose-response curve (1:3 dilutions). Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Kinase Pre-Incubation: Add recombinant kinases (VEGFR2, BRAF, DDR1) to the respective wells. Crucial Step: Incubate at room temperature for 30 minutes to allow the slow-binding Type II conformational shift to occur.

  • Reaction Initiation: Initiate the reaction by adding the specific peptide substrate and 1 mM ATP .

  • Detection: Incubate for 60 minutes, then add a luminescent ATP-detection reagent (e.g., Kinase-Glo). Read luminescence and calculate the

    
     using a 4-parameter logistic regression.
    
Protocol B: Cellular Phospho-Flow Cytometry

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Phospho-flow cytometry allows us to validate on-target inhibition (p-ERK via BRAF) versus off-target sparing (p-p38) in a single, multiplexed cellular environment.

  • Cell Preparation: Seed target cells (e.g., A549 or HUVECs) in 6-well plates and serum-starve for 12 hours to reduce basal phosphorylation noise.

  • Inhibitor Treatment: Treat cells with the 4-acetyl derivative at

    
    , 
    
    
    
    , and
    
    
    the biochemical
    
    
    for 2 hours.
  • Stimulation: Stimulate cells with 50 ng/mL VEGF (for VEGFR pathway) or 10

    
    g/mL Collagen I (for DDR1 pathway) for exactly 10 minutes.
    
  • Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde for 15 minutes. Crucial Step: Permeabilize using ice-cold 90% methanol for 30 minutes. Methanol dehydration is strictly required to expose the hidden phospho-epitopes for antibody binding.

  • Analysis: Stain with fluorophore-conjugated anti-p-ERK and anti-p-p38 antibodies. Analyze via flow cytometry, gating for the viable cell population to determine the cellular

    
    .
    

Conclusion & Strategic Recommendations

When developing multikinase inhibitors, the core scaffold dictates the baseline promiscuity. As demonstrated by the comparative data, utilizing 4-Acetyl-2-(4-aminophenoxy)pyridine as a foundational building block offers a distinct advantage over traditional carboxamide-based inhibitors [4]. By strategically leveraging steric hindrance in the DFG-out hydrophobic pocket, drug developers can engineer out dose-limiting cross-reactivities (like DDR1 and p38) while maintaining potent anti-angiogenic and anti-proliferative activity [3].

For teams advancing these compounds, it is imperative to adopt the self-validating workflows detailed above—specifically prioritizing physiological ATP concentrations and multiplexed cellular target engagement—to ensure that biochemical selectivity translates into clinical safety.

References

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors.ResearchGate.
  • Large-Scale Modeling of Sparse Protein Kinase Activity Data.ACS Publications.
  • Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases.Reaction Biology.
  • Quantification of Sorafenib in Human Serum by Competitive Enzyme-Linked Immunosorbent Assay.J-Stage.
Validation

Head-to-Head Comparison of Substituted Aminophenoxy Pyridine Inhibitors: Sorafenib vs. Regorafenib

The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for several potent, multi-targeted receptor tyrosine kinase (RTK) in...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for several potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors. As an Application Scientist evaluating novel oncology compounds, I frequently benchmark new pipeline drugs against the two most clinically significant derivatives of this class: Sorafenib and its fluorinated analog, Regorafenib .

Both compounds are classified as Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active kinase, Type II inhibitors bind to the adjacent hydrophobic pocket exposed only when the kinase is in its inactive "DFG-out" conformation. This guide provides an in-depth, objective comparison of these two inhibitors, detailing their structural pharmacology, quantitative benchmarking data, and the self-validating experimental protocols required to accurately measure their activity.

Structural Pharmacology & Causality

While structurally nearly identical, Regorafenib differs from Sorafenib by the addition of a single fluorine atom on the central phenoxy ring 1[1]. In drug design, this is not a trivial substitution.

The Causality of Fluorination: The highly electronegative fluorine atom alters the dihedral angle of the diphenyl ether linkage. This subtle conformational shift optimizes the molecule's spatial orientation, allowing it to pack more tightly into the hydrophobic pocket adjacent to the ATP-binding site. Furthermore, the strong carbon-fluorine bond increases the molecule's overall lipophilicity and metabolic stability. This precise structural causality explains why Regorafenib exhibits a significantly broader and more potent kinase inhibition profile—particularly against VEGFR-2 and the oncogenic kinase RET—compared to its predecessor 2[2].

Mechanistic Pathway Visualization

Both inhibitors achieve their antineoplastic effects through dual inhibition: starving the tumor of its blood supply (anti-angiogenesis) while simultaneously blocking intracellular growth signals (anti-proliferation)3[3].

Pathway Inhibitors Aminophenoxy Pyridines (Sorafenib / Regorafenib) VEGFR VEGFR1 / 2 / 3 Inhibitors->VEGFR Type II Inhibition PDGFR PDGFR-β Inhibitors->PDGFR Type II Inhibition BRAF BRAF (WT & V600E) Inhibitors->BRAF Type II Inhibition Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes PDGFR->Angiogenesis Promotes MEK MEK1 / 2 BRAF->MEK Phosphorylates ERK ERK1 / 2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Promotes

Figure 1: Dual mechanistic pathway of substituted aminophenoxy pyridines targeting angiogenesis and proliferation.

Quantitative Benchmarking Data

The table below summarizes the biochemical half-maximal inhibitory concentrations (


) for both compounds across key kinase targets. Notice how the single fluorine addition in Regorafenib results in a ~21-fold increase in VEGFR-2 potency and a ~31-fold increase in RET potency.
Kinase TargetSorafenib

(nM)
Regorafenib

(nM)
Comparative Potency Shift
VEGFR-1 26132.0x more potent
VEGFR-2 904.221.4x more potent
VEGFR-3 20460.4x (less potent)
PDGFR-β 57222.6x more potent
KIT 6879.7x more potent
RET 471.531.3x more potent
BRAF (WT) 2228Comparable
BRAF (V600E) 38192.0x more potent

(Data aggregated from standardized biochemical kinase assays[1][2])

Self-Validating Experimental Protocols

To generate reliable, reproducible data when comparing substituted aminophenoxy pyridines, the experimental design must account for the specific binding kinetics of Type II inhibitors. Below are the field-proven protocols used in our laboratory.

Protocol 1: In Vitro TR-FRET Kinase Activity Assay

Causality & Design: Because these compounds bind the inactive "DFG-out" conformation, they exhibit slow-binding kinetics. A standard 10-minute pre-incubation is insufficient and will artificially inflate the


. We mandate a 60-minute pre-incubation of the kinase and inhibitor before adding ATP. Furthermore, to ensure the assay is sensitive to ATP-competitive behavior, the ATP concentration must be set precisely at the apparent Michaelis-Menten constant (

) for each specific kinase.

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Enzyme 2. Kinase + Buffer (60 min Pre-incubation) Prep->Enzyme Add to plate ATP 3. ATP + Substrate (Reaction Initiation) Enzyme->ATP Add ATP at Km Detection 4. TR-FRET Detection (Eu-Ab & APC) ATP->Detection Quench & Read Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis Curve Fitting

Figure 2: Workflow for the self-validating TR-FRET biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Sorafenib and Regorafenib in 100% DMSO. Transfer to an aqueous assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20) to achieve a final DMSO concentration of

    
    . Self-Validation: High DMSO denatures kinases; keeping it strictly 
    
    
    
    prevents false positives.
  • Enzyme Pre-incubation: Add recombinant kinase (e.g., VEGFR-2) to the compound plate. Incubate at room temperature for exactly 60 minutes. Self-Validation: Include a DMSO-only positive control (defines 100% activity) and a no-enzyme negative control (defines 0% background).

  • Reaction Initiation: Add ATP (at the predetermined

    
    ) and the appropriate biotinylated peptide substrate. Incubate for 30 minutes.
    
  • Detection: Quench the reaction with EDTA to chelate

    
     and halt catalysis. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
    
  • Data Analysis: Calculate the FRET ratio (Emission 665 nm / 615 nm). Fit the dose-response data using a 4-parameter logistic regression to determine the

    
    .
    
Protocol 2: Cellular Target Engagement (HUVEC Phosphorylation Assay)

Causality & Design: Biochemical assays lack cellular context (membrane permeability, intracellular protein binding, and physiological ATP concentrations of ~1-5 mM). To prove that the biochemical potency translates to intracellular target inhibition, we measure VEGFR-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

Step-by-Step Methodology:

  • Cell Culture & Starvation: Grow HUVECs to 80% confluence. Starve in serum-free media for 24 hours. Causality: Serum contains numerous growth factors that constitutively activate RTKs. Starvation synchronizes the cell cycle and reduces basal VEGFR-2 phosphorylation to near-zero, ensuring that any signal detected post-stimulation is entirely dependent on the exogenous ligand.

  • Inhibitor Treatment: Treat cells with varying concentrations of Sorafenib or Regorafenib for 2 hours.

  • Ligand Stimulation: Stimulate with VEGF

    
     (50 ng/mL) for 5 minutes to induce acute VEGFR-2 autophosphorylation. Self-Validation: Include a stimulated/vehicle-treated control (Maximum Phosphorylation) and an unstimulated control (Basal Phosphorylation) to define the assay's dynamic range.
    
  • Lysis & Immunoblotting: Lyse cells rapidly in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies.

Conclusion

The head-to-head comparison of Sorafenib and Regorafenib perfectly illustrates the power of rational drug design within the substituted aminophenoxy pyridine class. By understanding the causality behind structural modifications—specifically how a single fluorine atom optimizes hydrophobic pocket binding—researchers can better interpret the resulting shifts in biochemical potency and cellular efficacy. When benchmarking such Type II inhibitors, utilizing self-validating, kinetically-aware assay protocols is paramount to ensuring scientific integrity and translational success.

References

  • Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a "me too" drug? National Center for Biotechnology Information (PMC).1

  • What links BRAF to the heart function? new insights from the cardiotoxicity of BRAF inhibitors in cancer treatment. Oncotarget.2

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Oncology.3

Sources

Safety & Regulatory Compliance

Safety

4-Acetyl-2-(4-aminophenoxy) pyridine proper disposal procedures

Topic: 4-Acetyl-2-(4-aminophenoxy)pyridine Proper Disposal Procedures Executive Summary 4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: 1545087-40-8) is a functionalized pyridine intermediate containing both a ketone and a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Acetyl-2-(4-aminophenoxy)pyridine Proper Disposal Procedures

Executive Summary

4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: 1545087-40-8) is a functionalized pyridine intermediate containing both a ketone and a primary aromatic amine.[1][2] Its chemical structure dictates specific disposal protocols to prevent environmental contamination and adverse reactions with incompatible waste streams.[2]

This guide defines the operational standard for the safe containment, classification, and disposal of this compound. It is designed for researchers and EHS personnel to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local hazardous waste regulations.[2]

Part 1: Hazard Identification & Chemical Profile

Before initiating disposal, you must validate the material against the following profile to ensure this protocol is applicable.

Parameter Specification
Chemical Name 4-Acetyl-2-(4-aminophenoxy)pyridine
CAS Number 1545087-40-8
Molecular Formula C₁₃H₁₂N₂O₂
Physical State Solid (Powder/Crystalline)
Chemical Class Organic Base / Pyridine Derivative / Aromatic Amine
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant
GHS Signal Word WARNING

Critical Incompatibilities:

  • Strong Oxidizers: Risk of fire/explosion.[1][2]

  • Strong Acids: Exothermic neutralization reaction; potential for fuming.[1][2]

  • Acid Chlorides/Anhydrides: Vigorous reaction with the amine group.[1][2]

Part 2: Pre-Disposal Handling & Segregation

The Golden Rule of Segregation: Never commingle 4-Acetyl-2-(4-aminophenoxy)pyridine with acidic waste or oxidizers.[1][2] As an organic base, it must be isolated in the Non-Halogenated Organic waste stream.[2]

Waste Classification Logic

Use the following decision matrix to determine the correct waste stream.

DisposalDecision cluster_legend Action Required Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Stream A: Solid Hazardous Waste (Trace-Contaminated Debris) Solid->SolidStream Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Stream B: Non-Halogenated Organic Solvents SolventCheck->NonHalo Ethanol, DMSO, Ethyl Acetate Halo Stream C: Halogenated Organic Solvents SolventCheck->Halo DCM, Chloroform

Figure 1: Waste Stream Classification Logic. Ensure the correct stream is selected to prevent downstream processing errors.

Containment Specifications
  • Solid Waste: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquid Waste: Collect in an HDPE or Amber Glass carboy.

    • Note: Avoid metal containers (steel drums) if the solution is acidic or corrosive, though this compound itself is basic.[2]

Labeling Requirements

Every container must carry a hazardous waste label with the following specific data:

  • Constituents: "4-Acetyl-2-(4-aminophenoxy)pyridine" (Do not use abbreviations).[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3]

Part 3: Step-by-Step Disposal Procedure

Scenario A: Disposal of Pure Solid Substance

Objective: Safe transfer of expired or excess solid reagent to waste storage.[1][2]

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1][2] Use a particulate respirator (N95) if working outside a fume hood.[2]

  • Transfer:

    • Place the original container directly into a clear, sealable plastic bag.

    • If loose powder exists, sweep carefully into a weighing boat and transfer to a screw-top HDPE waste jar.[1][2]

  • Decontamination: Wipe the exterior of the waste container with a damp paper towel (water/ethanol).[2] Dispose of the wipe in the same solid waste container.[2]

  • Sealing: Screw the lid tight. Tape the lid to prevent loosening during transport.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Disposal of reaction solvents containing the pyridine derivative.

  • pH Check: Verify the pH of the solution.[2]

    • If pH < 4:[1][2] The amine is protonated (salt form).[2] It is stable but should not be mixed with bleach or strong oxidizers.[2]

    • If pH > 10:[1][2] The amine is free.[2] Ensure the waste container is rated for bases.[2]

  • Solvent Segregation:

    • Pour into the Non-Halogenated Waste carboy (unless halogenated solvents like DCM were used).[2]

  • Rinsing: Rinse the reaction vessel with a small amount of acetone or ethanol. Add this rinse to the same waste carboy.[2] Do not pour rinses down the drain.

Part 4: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and migration.[2][3]

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Spill->Isolate PPE 2. Don PPE (Nitrile, Goggles, N95) Isolate->PPE Contain 3. Containment PPE->Contain Cleanup 4. Absorb/Sweep Contain->Cleanup Dry Spill: Scoop Wet Spill: Vermiculite Decon 5. Decontaminate Surface (Weak Acid Wash) Cleanup->Decon Dispose 6. Bag as HazWaste Decon->Dispose

Figure 2: Emergency Spill Response Workflow.[1][2] Follow strictly to minimize exposure.[1][2]

Specific Decontamination Step: Because this compound is an amine (base), standard detergent cleaning may leave residues.[2]

  • First Pass: Clean the area with a 1% Acetic Acid or Citric Acid solution to protonate and solubilize the amine.[2]

  • Second Pass: Rinse with water.[1][2][4]

  • Final Pass: Wipe with ethanol.[1][2]

Part 5: Regulatory & Final Destruction

Destruction Method: The only acceptable destruction method for 4-Acetyl-2-(4-aminophenoxy)pyridine is High-Temperature Incineration at a licensed facility.[1][2]

  • Mechanism: Incineration ensures the complete breakdown of the pyridine ring and the combustion of the nitrogen content into nitrogen oxides (

    
    ), which are scrubbed by the facility.[2]
    
  • Prohibited:

    • NO Sewer Disposal (Illegal under Clean Water Act).[2]

    • NO Trash/Landfill (Leaching risk).[2]

Compliance Checklist:

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 4-Acetylpyridine (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Acetyl-2-(4-aminophenoxy) pyridine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-Acetyl-2-(4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-Acetyl-2-(4-aminophenoxy) pyridine, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards is not about a single piece of equipment but a comprehensive strategy. When handling 4-Acetyl-2-(4-aminophenoxy) pyridine, your personal protective equipment (PPE) regimen should be considered your last line of defense, employed after engineering controls (like fume hoods) and administrative controls (safe work practices) are in place.

Engineering Controls: Your Primary Barrier

All manipulations of 4-Acetyl-2-(4-aminophenoxy) pyridine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[5][6] This is the most critical step in minimizing inhalation exposure to potential vapors or aerosols. Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height.

Personal Protective Equipment: A Detailed Breakdown

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 4-Acetyl-2-(4-aminophenoxy) pyridine.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles with side shields. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against splashes and aerosols that can cause serious eye irritation or injury.[4][6][7]
Hand Protection Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double gloving is highly recommended.Provides a barrier against skin absorption, a common route of exposure for aromatic amines.[3][6] Regularly inspect gloves for any signs of degradation or tearing.
Body Protection A flame-resistant laboratory coat.Protects the skin and personal clothing from contamination in case of spills or splashes.[6][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if work must be performed outside of a fume hood.Prevents the inhalation of potentially harmful vapors or aerosols.[6][7]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Position goggles and, if necessary, a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and peel off, turning it inside out as you remove it to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator: If worn, remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 4-Acetyl-2-(4-aminophenoxy) pyridine.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_disposal Disposal Plan start Start: Plan to handle 4-Acetyl-2-(4-aminophenoxy) pyridine risk_assessment Conduct Risk Assessment: - Scale of reaction? - Potential for splashing? - Solid or solution? start->risk_assessment fume_hood_check Is a certified fume hood available? risk_assessment->fume_hood_check work_in_hood Perform all manipulations in the fume hood fume_hood_check->work_in_hood Yes no_hood Work is NOT recommended. Consult EHS. fume_hood_check->no_hood No base_ppe Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves work_in_hood->base_ppe splash_risk Is there a significant splash risk? base_ppe->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes disposal_plan Prepare labeled hazardous waste containers for: - Solid Waste - Liquid Waste - Contaminated PPE splash_risk->disposal_plan No add_faceshield->disposal_plan

Caption: A workflow for risk assessment and PPE selection for handling 4-Acetyl-2-(4-aminophenoxy) pyridine.

Disposal Plan: Managing Contaminated Materials

Proper disposal of waste generated during the handling of 4-Acetyl-2-(4-aminophenoxy) pyridine is a critical component of laboratory safety and environmental responsibility.[5]

  • Waste Segregation:

    • Contaminated Solids: All disposable PPE (gloves, lab coats), absorbent materials from spills, and any other solid materials that have come into contact with the compound should be placed in a designated, clearly labeled hazardous waste container.[3][5]

    • Liquid Waste: Unused solutions and reaction mixtures containing 4-Acetyl-2-(4-aminophenoxy) pyridine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any of this material down the drain.[3][5]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Acetyl-2-(4-aminophenoxy) pyridine".[5]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, use an inert absorbent material like vermiculite or sand to contain it.[3][5] Collect the absorbed material into a sealed container for disposal as hazardous waste.[3][5] For larger spills, evacuate the laboratory and contact your institution's EHS department.

By adhering to these comprehensive guidelines, you are not only protecting yourself but also your colleagues and the environment. This proactive stance on safety is the hallmark of a responsible and effective scientific professional.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Benchchem. Personal protective equipment for handling 2-Pyridinesulfenic acid.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Apollo Scientific. Pyridine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: pyridine.
  • MilliporeSigma. (2025, September 15). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 18). SAFETY DATA SHEET.
  • Unchained. What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Columbus Chemical Industries. MATERIAL SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. 4-Acetylpyridine | C7H7NO | CID 14282.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ThermoFisher. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • NOAA - CAMEO Chemicals. 4-ACETYLPYRIDINE.
  • BLDpharm. 1545087-40-8|4-ACetyl-2-(4-aminophenoxy) pyridine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.